TG-100435
Descripción
Propiedades
Fórmula molecular |
C26H25Cl2N5O |
|---|---|
Peso molecular |
494.42 |
Nombre IUPAC |
7-(2,6-dichlorophenyl)-5-methyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,2,4-benzotriazin-3-amine |
InChI |
InChI=1S/C26H25Cl2N5O/c1-17-15-18(24-21(27)5-4-6-22(24)28)16-23-25(17)30-26(32-31-23)29-19-7-9-20(10-8-19)34-14-13-33-11-2-3-12-33/h4-10,15-16H,2-3,11-14H2,1H3,(H,29,30,32) |
SMILES |
CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC=C5Cl)Cl |
Apariencia |
Solid powder |
Sinónimos |
TG100435; TG 100435; TG100435 .; 7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of TG-100435
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary mechanism of action involves the direct inhibition of several key kinases, including members of the Src family (Src, Lyn, Yes, Lck), Abelson murine leukemia viral oncogene homolog 1 (Abl), and the Ephrin type-B receptor 4 (EphB4). By targeting these kinases, this compound disrupts critical downstream signaling pathways, most notably the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK cascades, which are fundamental to cell proliferation, survival, and migration. This targeted inhibition makes this compound a compound of significant interest in oncological research. Furthermore, this compound is metabolized in vivo to its N-oxide, TG-100855, a metabolite that exhibits even greater potency against these kinase targets.
Core Mechanism of Action: Multi-Targeted Kinase Inhibition
This compound functions as an ATP-competitive inhibitor, binding to the catalytic domain of its target kinases and preventing the transfer of phosphate from ATP to their respective substrates. This action effectively blocks the initiation of downstream signaling cascades.
Primary Kinase Targets
The primary molecular targets of this compound are a specific constellation of non-receptor tyrosine kinases that are frequently dysregulated in various cancers. The inhibition of these kinases is central to the pharmacological activity of the compound.
Table 1: Inhibition Constants (Ki) of this compound and its Metabolite TG-100855 against Primary Kinase Targets [1]
| Kinase Target | This compound Ki (nM) | TG-100855 Ki (nM) | Kinase Family |
| Src | 13 | 2 - 9 times more potent | Src Family |
| Lyn | Data not specified | Data not specified | Src Family |
| Abl | Data not specified | Data not specified | Abl Family |
| Yes | Data not specified | Data not specified | Src Family |
| Lck | Data not specified | Data not specified | Src Family |
| EphB4 | 64 | Data not specified | Ephrin Receptor |
Note: Specific Ki values for all targets for TG-100855 were not available in the reviewed literature, but it is stated to be 2 to 9 times more potent than the parent compound.
Downstream Signaling Pathways Modulated by this compound
The inhibition of Src and Abl family kinases by this compound has profound effects on intracellular signaling networks that are crucial for cancer cell pathophysiology.
The PI3K/AKT/mTOR Pathway
Src and Abl kinases are known upstream activators of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway. Activation of this pathway promotes cell growth, survival, and proliferation. By inhibiting Src and Abl, this compound is predicted to decrease the phosphorylation and activation of key components of this pathway, leading to reduced cell viability and induction of apoptosis.
The Ras/Raf/MEK/ERK Pathway
The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell proliferation and differentiation. Src family kinases can activate this pathway through various mechanisms, including the activation of receptor tyrosine kinases. Inhibition of Src by this compound is expected to lead to a reduction in ERK phosphorylation and activity, thereby impeding cancer cell proliferation.
Experimental Protocols
The following are representative protocols that can be adapted for the characterization of this compound's mechanism of action.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinases.
Materials:
-
Recombinant active kinase (e.g., Src, Abl)
-
Specific peptide substrate for the kinase
-
ATP (at a concentration close to the Km for the specific kinase)
-
This compound (serially diluted)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the kinase and the specific peptide substrate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate IC50 values by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
TG-100435 Kinase Inhibition Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TG-100435 is a potent, orally active, multi-targeted tyrosine kinase inhibitor. This document provides a comprehensive overview of its kinase inhibition profile, detailing its primary targets and the methodologies used for its characterization. The information presented is intended to serve as a technical guide for researchers and professionals in the field of drug development.
Introduction
This compound has been identified as a significant inhibitor of several key tyrosine kinases involved in oncogenic signaling pathways. Its ability to target multiple kinases suggests its potential as a therapeutic agent in various cancers. Understanding its specific inhibition profile and the downstream cellular effects is crucial for its further development and clinical application.
Kinase Inhibition Profile
Biochemical assays have demonstrated that this compound is a potent inhibitor of several Src family kinases and other important tyrosine kinases. The primary targets and their corresponding inhibition constants (Ki) are summarized in the table below.
| Kinase | Inhibition Constant (Ki) (nM) |
| Src | 13 - 64[1] |
| Lyn | 13 - 64[1] |
| Abl | 13 - 64[1] |
| Yes | 13 - 64[1] |
| Lck | 13 - 64[1] |
| EphB4 | 13 - 64[1] |
Table 1: Biochemical Inhibition Profile of this compound
Downstream Signaling Pathways
This compound exerts its cellular effects by inhibiting the phosphorylation of its target kinases, thereby modulating their downstream signaling pathways. The primary signaling cascade affected by this compound is the Src signaling pathway, which plays a central role in cell proliferation, survival, and migration.
Experimental Protocols
Biochemical Kinase Inhibition Assay
The inhibitory activity of this compound against target kinases was determined using a luminescence-based biochemical assay. This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.
Protocol:
-
Reagent Preparation: Recombinant kinases, appropriate peptide substrates, and ATP were prepared in kinase buffer. This compound was serially diluted to various concentrations.
-
Kinase Reaction: The kinase, substrate/ATP mix, and this compound were added to the wells of a 384-well plate. The reaction was incubated at room temperature for a specified period (e.g., 60 minutes).
-
Signal Detection: ADP-Glo™ Reagent was added to stop the kinase reaction and deplete the remaining ATP. Subsequently, Kinase Detection Reagent was added to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Luminescence was measured using a plate reader. The IC50 values were calculated by fitting the dose-response curves using appropriate software.
Cell-Based Proliferation Assay
The anti-proliferative effects of this compound were evaluated in various cancer cell lines using a tetrazolium-based (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound or vehicle control and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells, and IC50 values were determined.
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor with potent activity against Src family kinases and other key oncogenic kinases. Its ability to inhibit these targets translates to the suppression of downstream signaling pathways and inhibition of cancer cell proliferation. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound as a potential anti-cancer therapeutic.
References
TG-100435: A Technical Guide to its Molecular Targets and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
TG-100435 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. It primarily targets members of the Src family of kinases, as well as Abl and EphB4 kinases. Through the inhibition of these key signaling molecules, this compound disrupts critical cellular processes implicated in cancer progression, including proliferation, survival, angiogenesis, and metastasis. This technical guide provides an in-depth overview of the molecular targets of this compound, the signaling pathways it modulates, and detailed experimental protocols for its characterization. A key metabolite, TG100855, an N-oxide derivative, has been identified and is notably more potent than the parent compound.
Core Targets and Inhibitory Profile
This compound exhibits potent inhibitory activity against a specific panel of protein tyrosine kinases. The primary targets include the Src family kinases (Src, Lyn, Lck, Yes), Abl kinase, and the Ephrin type-B receptor 4 (EphB4). The inhibitory constants (Ki) for this compound and its more potent N-oxide metabolite, TG100855, are summarized below.
| Target Kinase | This compound Ki (nM)[1] | TG100855 Potency Increase[2] |
| Src | 13 - 64 | 2 to 9-fold |
| Lyn | 13 - 64 | 2 to 9-fold |
| Abl | 13 - 64 | 2 to 9-fold |
| Yes | 13 - 64 | 2 to 9-fold |
| Lck | 13 - 64 | 2 to 9-fold |
| EphB4 | 13 - 64 | 2 to 9-fold |
Signaling Pathways Modulated by this compound
The therapeutic potential of this compound stems from its ability to interfere with key signaling cascades that are often dysregulated in cancer.
Inhibition of Src Family Kinase (SFK) Signaling
Src family kinases are non-receptor tyrosine kinases that act as crucial nodes in numerous signaling pathways, regulating cell growth, proliferation, migration, and survival.[3][4] this compound's inhibition of SFKs, such as Src and Lyn, leads to the downregulation of several downstream pathways.
-
PI3K-Akt Pathway: Src can activate the Phosphoinositide 3-kinase (PI3K)-Akt pathway, a central regulator of cell survival and proliferation. By inhibiting Src, this compound can lead to decreased Akt phosphorylation and activation, promoting apoptosis.
-
Ras-Raf-MAPK Pathway: The Ras-Raf-Mitogen-activated protein kinase (MAPK) pathway is another critical proliferation-driving cascade that can be activated by Src. Inhibition of Src by this compound can attenuate this pathway's activity.
-
Focal Adhesion Kinase (FAK) Signaling: Src forms a complex with FAK, a key mediator of cell adhesion, migration, and invasion. By disrupting this interaction, this compound can inhibit cancer cell motility and metastasis.
References
TG-100435: A Technical Guide for Researchers
An In-depth Analysis of the Structure, Chemical Properties, and Biological Activity of the Multi-targeted Tyrosine Kinase Inhibitor TG-100435.
This technical guide provides a comprehensive overview of this compound, a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the chemical and biological characteristics of this compound.
Chemical Structure and Properties
This compound, with the chemical name [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, is a small molecule inhibitor belonging to the benzotriazine class of compounds.[1] Its structure is characterized by a central benzotriazine core substituted with a dichlorophenyl group and a phenyl-pyrrolidin-ethoxy amine moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₅Cl₂N₅O | PubChem CID: 11562302 |
| Molecular Weight | 494.4 g/mol | PubChem CID: 11562302 |
| IUPAC Name | 7-(2,6-dichlorophenyl)-5-methyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,2,4-benzotriazin-3-amine | PubChem CID: 11562302 |
| InChI | InChI=1S/C26H25Cl2N5O/c1-17-15-18(24-21(27)5-4-6-22(24)28)16-23-25(17)30-26(32-31-23)29-19-7-9-20(10-8-19)34-14-13-33-11-2-3-12-33/h4-10,15-16H,2-3,11-14H2,1H3,(H,29,30,32) | PubChem CID: 11562302 |
| InChIKey | VQJRGBNLMTRGME-UHFFFAOYSA-N | PubChem CID: 11562302 |
| Canonical SMILES | CC1=CC(=C2C(=C1)N=C(NC3=CC=C(C=C3)OCCN4CCCC4)N=N2)C5=C(C=CC=C5Cl)Cl | PubChem CID: 11562302 |
| CAS Number | 867330-68-5 | PubChem CID: 11562302 |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of several protein tyrosine kinases, playing a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.
Kinase Inhibition Profile
This compound has been shown to inhibit a range of Src family kinases and other tyrosine kinases with high affinity. The inhibition constants (Ki) for several key kinases are summarized in the table below.
Table 2: Kinase Inhibition Profile of this compound
| Kinase | Inhibition Constant (Ki) (nM) |
| Src | 13 - 64 |
| Lyn | 13 - 64 |
| Abl | 13 - 64 |
| Yes | 13 - 64 |
| Lck | 13 - 64 |
| EphB4 | 13 - 64 |
Source: Drug Metab Dispos. 2007 Jun;35(6):929-36[1]
Signaling Pathways
By inhibiting Src and Abl kinases, this compound can modulate multiple downstream signaling cascades that are often dysregulated in cancer.
Pharmacokinetics and Metabolism
This compound is orally bioavailable and undergoes metabolism in vivo.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Oral Bioavailability (%) | Systemic Clearance (mL/min/kg) |
| Mouse | 74 | 20.1 |
| Rat | 23 | 12.7 |
| Dog | 11 | 14.5 |
Source: Drug Metab Dispos. 2007 Jun;35(6):929-36[1]
A major metabolic pathway for this compound is the N-oxidation of the ethylpyrrolidine moiety, resulting in the formation of TG100855.[1] This N-oxide metabolite is noteworthy as it is 2 to 9 times more potent as a tyrosine kinase inhibitor than the parent compound.[1] Flavin-containing monooxygenases are the primary enzymes responsible for this biotransformation.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound have not been made widely available in the public domain. The primary literature describing this compound provides an overview of the methodologies used but lacks the specific, step-by-step details required for replication. The following outlines the general approaches that would be used for such a compound, based on standard laboratory practices.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of this compound against specific tyrosine kinases would typically be determined using an in vitro kinase assay. A common method is a radiometric assay or a fluorescence-based assay.
-
Reagents : Purified recombinant kinase, a suitable peptide or protein substrate, ATP (often radiolabeled, e.g., [γ-³²P]ATP), this compound, and an appropriate kinase assay buffer.
-
Procedure :
-
A dilution series of this compound is prepared.
-
The kinase and this compound are pre-incubated in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, often by the addition of a strong acid or a high concentration of EDTA.
-
The phosphorylated substrate is separated from the unreacted ATP (e.g., via phosphocellulose paper binding).
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
-
Data Analysis : The percentage of kinase inhibition is calculated for each concentration of this compound, and the IC₅₀ or Ki value is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (General Protocol)
The anti-proliferative effects of this compound on cancer cell lines would be assessed using a cell viability or proliferation assay.
-
Cell Lines : Appropriate cancer cell lines known to be dependent on the kinases targeted by this compound.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of this compound or a vehicle control.
-
The plates are incubated for a period of time (e.g., 72 hours).
-
A viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content like CellTiter-Glo®) is added to each well.
-
After a further incubation period, the absorbance or luminescence is measured using a plate reader.
-
-
Data Analysis : The results are expressed as a percentage of the vehicle-treated control, and the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is calculated.
In Vivo Tumor Xenograft Model (General Protocol)
To evaluate the in vivo efficacy of this compound, a tumor xenograft model in immunocompromised mice is commonly used.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure :
-
Cancer cells are implanted subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered orally at various dose levels, typically once or twice daily. The control group receives a vehicle.
-
Tumor size is measured regularly with calipers, and the tumor volume is calculated.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
-
Data Analysis : The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Conclusion
This compound is a potent, orally active, multi-targeted tyrosine kinase inhibitor with a well-defined chemical structure and promising biological activity against several kinases implicated in cancer. Its metabolism into a more potent N-oxide metabolite is a key feature of its pharmacokinetic profile. While detailed, publicly available experimental protocols are limited, the general methodologies for its evaluation are well-established in the field of cancer drug discovery. This guide provides a foundational understanding of this compound for researchers and drug development professionals.
References
- 1. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
TG-100435: A Technical Overview of a Novel Src Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. Identified as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, this small molecule demonstrates significant inhibitory activity against several members of the Src family of kinases, playing a crucial role in oncology research. This document provides a comprehensive technical guide to the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further investigation and development.
Introduction
Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that are critical regulators of a wide array of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK activity has been implicated in the pathogenesis and progression of numerous human cancers. As such, the development of potent and selective SFK inhibitors represents a promising therapeutic strategy. This compound emerged from a discovery program aimed at identifying novel, orally bioavailable Src inhibitors with potent anti-tumor activity.
Discovery and Synthesis
The discovery of this compound was the result of a targeted lead optimization effort. The chemical synthesis of [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (this compound) is described as having been achieved through a multi-step synthetic route, though specific details of the synthesis are proprietary and not publicly available in the reviewed literature. The process likely involved the construction of the core benzo[1][2][3]triazine scaffold followed by the addition of the dichlorophenyl and the pyrrolidin-ethoxy-phenyl moieties through standard cross-coupling and nucleophilic substitution reactions.
Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of ATP binding to the catalytic domain of multiple tyrosine kinases. Its primary targets are members of the Src family, including Src, Lyn, and Lck, as well as other kinases such as Abl and EphB4. By blocking the kinase activity of these proteins, this compound disrupts the downstream signaling pathways that control cell growth and survival.
Src Kinase Signaling Pathway
The Src kinase signaling pathway is a central hub in cellular communication, integrating signals from various cell surface receptors, such as receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). Upon activation, Src phosphorylates a multitude of downstream substrates, initiating cascades that influence cell adhesion, proliferation, and survival. Key pathways influenced by Src include the RAS/RAF/MEK/ERK pathway and the PI3K/AKT/mTOR pathway.
Caption: Simplified Src kinase signaling pathway and the point of inhibition by this compound.
Preclinical Data
In Vitro Kinase Inhibition
This compound was profiled against a panel of purified protein tyrosine kinases to determine its inhibitory potency. The inhibition constants (Ki) were determined using a radiometric kinase assay.
| Kinase Target | Inhibition Constant (K_i) (nM) |
| Src | 13 - 64 |
| Lyn | 13 - 64 |
| Abl | 13 - 64 |
| Yes | 13 - 64 |
| Lck | 13 - 64 |
| EphB4 | 13 - 64 |
| Reference: [2] |
In Vitro Cellular Activity
The anti-proliferative activity of this compound was evaluated in various human tumor cell lines. The abstract of a key publication mentions demonstrated activity in human tumor cell lines, although specific IC50 values for different cell lines are not provided in the publicly accessible information.
In Vivo Efficacy in Tumor Models
The in vivo anti-tumor efficacy of this compound was assessed in xenograft models of human cancer. A key publication notes that this compound demonstrated activity in animal models of tumor growth. However, specific details regarding the tumor models, dosing regimens, and quantitative tumor growth inhibition are not available in the public domain.
Pharmacokinetics
The pharmacokinetic properties of this compound were evaluated in multiple species following intravenous and oral administration.
| Species | Systemic Clearance (mL/min/kg) | Oral Bioavailability (%) |
| Mouse | 20.1 | 74 |
| Rat | 12.7 | 23 |
| Dog | 14.5 | 11 |
| Reference: [2] |
Metabolism
In vivo and in vitro metabolism studies in human, dog, and rat have identified four oxidation metabolites of this compound. The major metabolite is the ethylpyrrolidine N-oxide, designated as TG100855. This N-oxide metabolite is noteworthy as it is 2 to 9 times more potent than the parent compound, this compound. The biotransformation is primarily mediated by flavin-containing monooxygenases. After oral administration in rats and dogs, there is significant conversion to TG100855, with systemic exposure of the metabolite being 1.1- and 2.1-fold greater than that of this compound, respectively. This suggests that the overall in vivo tyrosine kinase inhibition may be substantially augmented by the formation of this active metabolite.[2]
Experimental Protocols
Radiometric Kinase Assay (General Protocol)
A specific, detailed protocol for the kinase assays of this compound is not publicly available. The following is a generalized workflow for a radiometric kinase assay, which is a common method for determining kinase inhibition.
Caption: A generalized workflow for a radiometric kinase inhibition assay.
Clinical Development
As of the latest available information, there is no public record of this compound entering clinical trials. Further development may have been pursued by the originating company, TargeGen, Inc., or its successors, but this information is not in the public domain.
Conclusion
This compound is a potent, multi-targeted tyrosine kinase inhibitor with a primary focus on the Src family of kinases. Preclinical data demonstrate its potential as an anti-cancer agent, with favorable in vitro potency and oral bioavailability in animal models. The significant in vivo conversion to a more potent N-oxide metabolite, TG100855, is a key characteristic of this compound. While the detailed synthesis and comprehensive in vivo efficacy data are not publicly available, the foundational information presented here provides a strong basis for researchers and drug development professionals interested in the further exploration of this compound and related molecules.
References
TG-100435: An In-Depth Technical Guide for Researchers
A Comprehensive Overview of the Src Family Kinase Inhibitor TG-100435
Introduction
This compound is a potent, orally active, multi-targeted small molecule inhibitor that primarily targets the Src family of non-receptor tyrosine kinases. Members of the Src family, including Src, Lyn, Lck, and Yes, are crucial mediators of a wide array of cellular processes such as proliferation, differentiation, survival, and migration. Dysregulation of Src family kinase activity has been implicated in the pathogenesis of various human malignancies, making them attractive targets for therapeutic intervention. This technical guide provides a detailed overview of this compound, including its mechanism of action, biochemical and cellular activity, metabolism, and relevant experimental protocols for researchers in drug development.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding site of Src family kinases, thereby inhibiting their catalytic activity.[1] This blockade of ATP binding prevents the transfer of phosphate groups to tyrosine residues on substrate proteins, effectively halting the downstream signaling cascades that promote oncogenic phenotypes. The primary targets of this compound include several members of the Src family kinases as well as other related tyrosine kinases.
Biochemical and Pharmacokinetic Profile
This compound has been characterized as a potent inhibitor of a select panel of tyrosine kinases. The inhibitory activity is quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | Inhibition Constant (Kᵢ) (nM) |
| Src | 13 - 64[1] |
| Lyn | 13 - 64[1] |
| Abl | 13 - 64[1] |
| Yes | 13 - 64[1] |
| Lck | 13 - 64[1] |
| EphB4 | 13 - 64[1] |
Note: Specific individual Kᵢ values for each kinase are not publicly available; the reported inhibitory activity falls within this range.
Pharmacokinetics
Preclinical studies have provided initial insights into the pharmacokinetic properties of this compound across different species.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Systemic Clearance (mL/min/kg) | Oral Bioavailability (%) |
| Mouse | 20.1[1] | 74[1] |
| Rat | 12.7[1] | 23[1] |
| Dog | 14.5[1] | 11[1] |
Metabolism and the Active Metabolite TG100855
A crucial aspect of this compound's pharmacology is its metabolism to an active N-oxide metabolite, TG100855. This biotransformation is primarily mediated by flavin-containing monooxygenases (FMOs) and to some extent by cytochrome P450 enzymes.[1]
Notably, TG100855 is reported to be 2 to 9 times more potent as a kinase inhibitor than the parent compound, this compound.[1] Following oral administration of this compound in rats and dogs, the systemic exposure to TG100855 is 1.1- and 2.1-fold greater, respectively, than that of the parent compound.[1] This suggests that a significant portion of the observed in vivo efficacy of this compound may be attributable to its more potent metabolite.
Caption: Metabolic activation of this compound to its more potent metabolite.
Downstream Signaling Pathways
By inhibiting Src family kinases, this compound is expected to modulate several downstream signaling pathways critical for cancer cell proliferation and survival. A primary pathway regulated by Src is the Ras-MAPK (mitogen-activated protein kinase) cascade.
Caption: Inhibition of the Src-Ras-MAPK pathway by this compound.
Experimental Protocols
The following are representative protocols for key experiments relevant to the study of this compound.
1. Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method for determining the in vitro potency of a kinase inhibitor.
-
Objective: To determine the IC₅₀ or Kᵢ value of this compound against a specific kinase.
-
Materials:
-
Recombinant human kinase (e.g., Src, Lyn)
-
Kinase-specific peptide substrate
-
This compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer.
-
In a microplate, add the kinase and the peptide substrate to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-30 minutes).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of product (phosphorylated substrate or ADP) formed using a suitable detection reagent and a microplate reader.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: A typical workflow for an in vitro kinase inhibition assay.
2. Cell Viability Assay (MTT Assay - Representative Protocol)
This protocol outlines a common method to assess the effect of a compound on the viability of cancer cell lines.
-
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of this compound in cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., a line with high Src activity)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the GI₅₀ value.
-
Preclinical Efficacy
While it has been reported that this compound demonstrates anticancer activity in preclinical species, specific quantitative data from these studies, such as IC₅₀ values in various cancer cell lines or tumor growth inhibition in xenograft models, are not extensively available in the public domain. For a comprehensive evaluation, researchers would typically generate data as presented in the following hypothetical tables.
Table 3: Hypothetical In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | GI₅₀ (µM) |
| Example Cell Line 1 | e.g., Colon Cancer | Data not available |
| Example Cell Line 2 | e.g., Breast Cancer | Data not available |
| Example Cell Line 3 | e.g., Leukemia | Data not available |
Table 4: Hypothetical In Vivo Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | e.g., 25 | Data not available |
| This compound | e.g., 50 | Data not available |
| Positive Control | - | Data not available |
Conclusion
This compound is a multi-targeted Src family kinase inhibitor with demonstrated biochemical potency and oral bioavailability in preclinical models. Its metabolism to a more active N-oxide metabolite, TG100855, is a key feature of its pharmacological profile. The inhibition of Src and related kinases provides a strong rationale for its investigation as a potential anticancer agent. Further research is warranted to fully elucidate its efficacy in various cancer models and to precisely define its therapeutic potential. The protocols and information provided in this guide are intended to serve as a valuable resource for scientists and researchers working on the development of novel kinase inhibitors.
References
TG-100435: A Technical Overview for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG-100435 is a multi-targeted, orally active protein tyrosine kinase inhibitor that has garnered attention in the field of cancer research. This technical guide provides a comprehensive overview of its core characteristics, mechanism of action, and the experimental methodologies relevant to its study.
Chemical Identity: [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine
Mechanism of Action and Kinase Inhibition Profile
This compound functions by competitively inhibiting the activity of several protein tyrosine kinases, playing a crucial role in oncogenic signaling pathways. Its primary targets include members of the Src family kinases and other key kinases implicated in cancer progression.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | Inhibition Constant (Ki) (nM) |
| Src | 13 - 64[1] |
| Lyn | 13 - 64[1] |
| Abl | 13 - 64[1] |
| Yes | 13 - 64[1] |
| Lck | 13 - 64[1] |
| EphB4 | 13 - 64[1] |
Metabolism and Active Metabolite
An important aspect of this compound pharmacology is its metabolism into an active N-oxide metabolite, TG100855. This metabolite has demonstrated greater potency compared to the parent compound.
Table 2: Pharmacokinetic Parameters of this compound
| Species | Oral Bioavailability (%) | Systemic Clearance (mL/min/kg) |
| Mouse | 74 | 20.1 |
| Rat | 23 | 12.7 |
| Dog | 11 | 14.5 |
Signaling Pathway Inhibition
As a potent Src family kinase inhibitor, this compound is expected to modulate downstream signaling pathways critical for cancer cell proliferation, survival, and metastasis. The inhibition of Src can disrupt a cascade of intracellular events, although specific downstream effects of this compound in cancer cells have not been detailed in the available literature.
Caption: Inhibition of Src by this compound blocks downstream signaling.
Experimental Protocols
While specific experimental data on the anti-cancer efficacy of this compound is not publicly available, this section outlines the general methodologies that would be employed to evaluate its activity.
In Vitro Kinase Assay
An in vitro kinase assay is essential to determine the inhibitory activity of this compound against a panel of purified kinases.
Objective: To quantify the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of this compound for specific kinases.
General Procedure:
-
Reaction Mixture Preparation: A reaction buffer containing the purified kinase, a specific substrate peptide, and ATP is prepared.
-
Compound Addition: this compound is added at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) to allow for phosphorylation of the substrate.
-
Detection: The extent of phosphorylation is measured. This can be achieved through various methods, such as radioactivity (using 32P-ATP), fluorescence resonance energy transfer (FRET), or luminescence-based ATP detection assays.
-
Data Analysis: The percentage of kinase activity relative to a control (without inhibitor) is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Viability/Proliferation Assay
To assess the cytotoxic or anti-proliferative effects of this compound on cancer cells, a cell viability assay such as the MTT or CellTiter-Glo® assay is commonly used.
Objective: To determine the IC50 value of this compound in various cancer cell lines.
General Procedure (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically ~570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 is determined by plotting viability against the logarithm of the drug concentration.
Caption: General workflow of an MTT cell viability assay.
Conclusion and Future Directions
This compound is a promising multi-targeted tyrosine kinase inhibitor with potent activity against Src family kinases. While its biochemical profile is established, a significant gap exists in the publicly available data regarding its efficacy in preclinical cancer models. Further research is required to elucidate its specific anti-proliferative and anti-tumor effects in various cancer types, to understand the detailed downstream consequences of its target inhibition, and to evaluate the therapeutic potential of its more potent metabolite, TG100855. The experimental frameworks provided in this guide offer a basis for the continued investigation of this compound in cancer research.
References
TG-100435: An In-depth Technical Guide to its Signaling Cascade Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
TG-100435 is a potent, orally bioavailable, multi-targeted protein tyrosine kinase inhibitor. It demonstrates significant inhibitory activity against several key kinases involved in oncogenesis and immune regulation. This technical guide provides a comprehensive overview of the signaling cascades affected by this compound, detailed experimental protocols for assessing its activity, and a summary of its inhibitory potency. The information presented herein is intended to support further research and drug development efforts centered on this and related molecules.
Core Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of several protein tyrosine kinases. By blocking the phosphorylation of downstream substrates, it effectively disrupts the signaling pathways that drive cellular proliferation, survival, and migration.
Target Profile and Inhibitory Potency
This compound has been demonstrated to inhibit a specific subset of tyrosine kinases with high affinity. The inhibitory constants (Ki) for its primary targets are summarized in the table below.
| Target Kinase | Inhibition Constant (Ki) (nM) |
| Src | 13 - 64 |
| Lyn | 13 - 64 |
| Abl | 13 - 64 |
| Yes | 13 - 64 |
| Lck | 13 - 64 |
| EphB4 | 13 - 64 |
Data compiled from publicly available research. The range reflects variations in experimental conditions.
Signaling Cascade Effects
The inhibition of its target kinases by this compound leads to the modulation of numerous downstream signaling pathways critical in both normal physiology and disease states.
Src Family Kinases (Src, Lyn, Yes, Lck)
Src family kinases (SFKs) are non-receptor tyrosine kinases that play pivotal roles in a multitude of cellular processes, including cell growth, differentiation, migration, and survival.[1][2][3] this compound's inhibition of multiple SFKs results in a broad-spectrum anti-proliferative and anti-migratory effect.
Src is a central node in signaling pathways initiated by receptor tyrosine kinases, integrins, and G-protein coupled receptors.[1] Its inhibition by this compound can lead to the downregulation of pathways such as Ras-MAPK and PI3K-Akt, ultimately affecting cell proliferation and survival.
Lck is a key kinase in T-cell receptor (TCR) signaling and is crucial for T-cell activation and development.[4][5][6][7] By inhibiting Lck, this compound can suppress T-cell mediated immune responses.
In B-cells, Lyn is involved in both the activation and inhibition of the B-cell receptor (BCR) signaling pathway, acting as a critical regulator of B-cell function.[8][9][10][11] Inhibition of Lyn by this compound can modulate B-cell responses.
Abl Kinase
Abl kinase is implicated in various cellular processes, and its aberrant activation, often through chromosomal translocation (e.g., Bcr-Abl), is a hallmark of certain leukemias.[12][13][14][15] this compound's inhibition of Abl kinase suggests its potential as a therapeutic agent in such malignancies.
EphB4 Receptor Tyrosine Kinase
EphB4 is a receptor tyrosine kinase that, along with its ligand ephrin-B2, plays a crucial role in embryonic development, particularly in angiogenesis and axon guidance.[16][17][18][19][20] Dysregulation of EphB4 signaling has been implicated in cancer. This compound's inhibition of EphB4 can interfere with tumor angiogenesis and metastasis.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound against a target kinase.
Objective: To determine the IC50 value of this compound for a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
This compound stock solution (in DMSO)
-
ATP (at or near the Km for the kinase)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well white microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot Analysis of Protein Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of a specific downstream target of the inhibited kinases in a cellular context.
Objective: To determine if this compound treatment reduces the phosphorylation of a target protein in cells.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time.
-
If necessary, stimulate the signaling pathway with an appropriate agonist.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing (Optional):
-
The membrane can be stripped and reprobed with an antibody against the total protein to serve as a loading control.
-
Metabolism and Pharmacokinetics
This compound is metabolized in vivo to an active N-oxide metabolite, TG100855. This metabolite is reported to be 2 to 9 times more potent than the parent compound. The primary enzymes responsible for this biotransformation are flavin-containing monooxygenases. The significant conversion to a more potent metabolite should be considered when evaluating the in vivo efficacy of this compound.
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor with potent activity against several kinases implicated in cancer and immune cell signaling. Its ability to simultaneously inhibit multiple key signaling nodes, such as Src family kinases, Abl, and EphB4, makes it a valuable tool for research and a potential candidate for therapeutic development. The information provided in this guide serves as a foundational resource for professionals engaged in the study and application of this compound and similar kinase inhibitors.
References
- 1. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | New insights into the Lck-NF-κB signaling pathway [frontiersin.org]
- 5. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 6. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The dualistic role of Lyn tyrosine kinase in immune cell signaling: implications for systemic lupus erythematosus [frontiersin.org]
- 9. Multiple Roles of Lyn Kinase in Myeloid Cell Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LYN - Wikipedia [en.wikipedia.org]
- 11. scbt.com [scbt.com]
- 12. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. EphB4 promotes or suppresses Ras/MEK/ERK pathway in a context-dependent manner: Implications for EphB4 as a cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ephrin B2/EphB4 pathway in hepatic stellate cells stimulates Erk-dependent VEGF production and sinusoidal endothelial cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. EphrinB2–EphB4 Signaling in Neurooncological Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. EphB2 and EphB4 receptors forward signaling promotes SDF-1–induced endothelial cell chemotaxis and branching remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TG-100435 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor.[1][2] It primarily targets members of the Src family of kinases, as well as other key kinases involved in cellular signaling pathways that are often dysregulated in cancer. This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound, along with a summary of its known biochemical potency and a visual representation of its targeted signaling pathway.
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of several protein tyrosine kinases. By blocking the phosphorylation of downstream substrates, it disrupts the signal transduction cascades that regulate critical cellular processes such as proliferation, survival, migration, and angiogenesis. The primary targets of this compound include the Src family kinases (Src, Lyn, Lck, Yes), as well as Abl and EphB4.[1][2]
Data Presentation
The inhibitory activity of this compound has been characterized in biochemical assays against a panel of purified kinases. The inhibition constants (Ki) provide a measure of the compound's potency for each target.
| Target Kinase | Inhibition Constant (Ki) (nM) |
| Src | 13 - 64[1][2] |
| Lyn | 13 - 64[1][2] |
| Abl | 13 - 64[1][2] |
| Yes | 13 - 64[1][2] |
| Lck | 13 - 64[1][2] |
| EphB4 | 13 - 64[1][2] |
Note: Specific Ki values for each kinase are within the stated range. Further literature review may be required to pinpoint exact values from specific studies.
Signaling Pathway
The following diagram illustrates a simplified representation of the Src signaling pathway, which is a key target of this compound. Src kinases are non-receptor tyrosine kinases that play a crucial role in mediating signals from various cell surface receptors, influencing downstream pathways that control cell growth, adhesion, and migration.
Caption: Src Signaling Pathway Inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a target tyrosine kinase, such as Src, using a fluorescence-based assay.
Materials:
-
Purified recombinant human kinase (e.g., c-Src)
-
Kinase-specific peptide substrate
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in kinase reaction buffer to create a range of concentrations (e.g., 1 nM to 100 µM).
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific peptide substrate in the kinase reaction buffer.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells of a 384-well plate.
-
Add 5 µL of the kinase reaction mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration should be at the Km for the specific kinase).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase).
-
Normalize the data to the control wells (vehicle-treated).
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: Biochemical Kinase Inhibition Assay Workflow.
Protocol 2: Cell Viability Assay (Cell-Based Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., a line with known Src activation)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of absorbance measurement at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Caption: Cell Viability (MTT) Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TG-100435 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG-100435 is a multi-targeted protein tyrosine kinase inhibitor with potent activity against several kinases implicated in cancer progression, including Src, Lyn, Abl, Yes, Lck, and EphB4. These kinases are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Understanding the cellular effects of this compound is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, including its effects on cell viability, apoptosis, and the PI3K/Akt signaling pathway.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
The following table summarizes the reported inhibitory constants (Ki) of this compound against a panel of protein tyrosine kinases.
| Target Kinase | Inhibition Constant (Ki) (nM) |
| Src | 13 - 64 |
| Lyn | 13 - 64 |
| Abl | 13 - 64 |
| Yes | 13 - 64 |
| Lck | 13 - 64 |
| EphB4 | 13 - 64 |
Signaling Pathway
The signaling pathway diagram below illustrates the potential mechanism of action of this compound in cancer cells. As a multi-targeted tyrosine kinase inhibitor, this compound can inhibit upstream kinases such as Src family kinases and Bcr-Abl. Inhibition of these kinases can lead to the downregulation of the PI3K/Akt signaling pathway, a critical mediator of cell survival and proliferation.
Caption: this compound signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the effect of this compound on the viability of cancer cells using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a serial dilution of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of the PI3K/Akt Pathway
This protocol describes how to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-Src (Tyr416), anti-Src, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the cellular effects of this compound.
Caption: Experimental workflow.
Application Notes and Protocols for TG-100435 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG-100435 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary targets include members of the Src family of kinases (Src, Lyn, Lck, Yes), as well as Abl and EphB4.[1] Given the critical role of Src family kinases in cell proliferation, survival, migration, and angiogenesis, this compound presents a promising therapeutic candidate for various pathologies, notably cancer and inflammatory diseases such as rheumatoid arthritis. These application notes provide detailed protocols for the use of this compound in common preclinical animal models.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo studies. A key metabolic feature of this compound is its conversion to a more potent N-oxide metabolite, TG100855, which is 2 to 9 times more active than the parent compound.[1] This conversion, mediated by flavin-containing monooxygenases, can significantly enhance the overall tyrosine kinase inhibition in animal models following oral administration.[1]
Table 1: Pharmacokinetic Parameters of this compound in Various Animal Models [1]
| Parameter | Mouse | Rat | Dog |
| Oral Bioavailability (%) | 74 | 23 | 11 |
| Systemic Clearance (mL/min/kg) | 20.1 | 12.7 | 14.5 |
| Predominant Metabolite | TG100855 (N-oxide) | TG100855 (N-oxide) | TG100855 (N-oxide) |
| Systemic Exposure of TG100855 vs. This compound (Oral Dosing) | Not Reported | 1.1-fold greater | 2.1-fold greater |
Application 1: Xenograft Mouse Model of Cancer
Src kinases are frequently overexpressed and activated in a variety of solid tumors, where they play a significant role in tumor progression and metastasis.[2] Inhibition of Src signaling has been shown to impede tumor growth and reduce metastasis in preclinical models.[1][3] The following protocol outlines the use of this compound in a subcutaneous xenograft mouse model.
Experimental Protocol: Subcutaneous Xenograft Model
1. Cell Culture and Implantation:
-
Culture human cancer cell lines (e.g., colorectal, pancreatic, thyroid) in appropriate media until they reach 80-90% confluency.
-
Harvest cells and resuspend in a sterile solution, such as a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).
2. Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly by caliper measurements.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
3. This compound Administration:
-
Dosage: Based on studies with the Src inhibitor dasatinib, a starting dose of 15-50 mg/kg/day for this compound is recommended.[2][3]
-
Formulation: Prepare this compound in a vehicle suitable for oral administration, such as corn oil or a solution of 0.5% hydroxypropyl methylcellulose and 0.2% Tween 80 in water.
-
Administration: Administer the calculated dose once or twice daily via oral gavage.[2][3]
-
Control Group: Administer the vehicle alone to the control group.
-
Duration: Continue treatment for a predefined period, typically 21-28 days, or until tumors in the control group reach a predetermined endpoint.[2][3]
4. Monitoring and Endpoint Analysis:
-
Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for downstream signaling molecules, immunohistochemistry for proliferation and apoptosis markers).
Signaling Pathway in Cancer
In cancer, Src kinase activation promotes cell survival, proliferation, invasion, and angiogenesis. This compound, by inhibiting Src, is expected to disrupt these pathways. A key downstream pathway involves the phosphorylation of Focal Adhesion Kinase (FAK) and paxillin, which are crucial for cell adhesion and migration.
Application 2: Collagen-Induced Arthritis (CIA) Mouse Model
Src family kinases are implicated in the signaling pathways of various inflammatory cytokines and play a role in the activation of immune cells and synovial fibroblasts in rheumatoid arthritis.[4] Inhibition of Src has been shown to ameliorate arthritis in animal models. The following protocol details the use of this compound in a CIA mouse model.
Experimental Protocol: Collagen-Induced Arthritis
1. Induction of Arthritis:
-
Use susceptible mouse strains such as DBA/1J.
-
Prepare an emulsion of chicken type II collagen (2 mg/mL) in Complete Freund's Adjuvant (2 mg/mL M. tuberculosis).
-
On day 0, administer an intradermal injection of 100 µL of the emulsion at the base of the tail.
-
On day 21, administer a booster injection of 100 µL of type II collagen emulsified in Incomplete Freund's Adjuvant.
2. Onset of Arthritis and Treatment:
-
Monitor mice for signs of arthritis (e.g., paw swelling, redness) starting from day 21.
-
Once arthritis is established (clinical score > 4), randomize mice into treatment and control groups.
3. This compound Administration:
-
Dosage: Based on a study using the Src inhibitor dasatinib in a rat CIA model, a dose of 5 mg/kg/day is a reasonable starting point for this compound in mice.
-
Formulation and Administration: Prepare and administer this compound via oral gavage as described in the cancer model protocol.
-
Control Group: Administer vehicle only.
-
Duration: Treat for 14-21 consecutive days.
4. Assessment of Arthritis:
-
Score the severity of arthritis in each paw 2-3 times per week based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle/wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
At the end of the study, collect paws for histological analysis of inflammation, cartilage damage, and bone erosion. Serum can be collected for cytokine analysis.
Signaling Pathway in Rheumatoid Arthritis
In rheumatoid arthritis, Src kinase is activated in synovial fibroblasts by pro-inflammatory cytokines like TNF-α and IL-1β. This leads to the activation of downstream pathways such as MAPK and STAT3, resulting in the production of matrix metalloproteinases (MMPs) that contribute to joint destruction.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for conducting in vivo efficacy studies with this compound.
Conclusion
These application notes provide a framework for utilizing this compound in preclinical cancer and rheumatoid arthritis models. The provided protocols are based on established methodologies for similar compounds and should be optimized for specific experimental conditions. The high oral bioavailability of this compound in mice makes it a suitable candidate for oral administration in these long-term efficacy studies. Careful consideration of the experimental design, including appropriate controls and endpoint analyses, is crucial for obtaining robust and interpretable data.
References
- 1. Targeted Inhibition of Src Kinase with Dasatinib Blocks Thyroid Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the efficacy of dasatinib, a Src/Abl inhibitor, in colorectal cancer cell lines and explant mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of targeting Src kinases in endothelial and myeloid cell compartments of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for TG-100435 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG-100435 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. It has demonstrated significant inhibitory activity against several key kinases implicated in oncogenesis and tumor progression, including Src family kinases (Src, Lyn, Lck, Yes), Abl, and EphB4.[1] The mechanism of action of this compound involves the competitive inhibition of ATP binding to the kinase domain, thereby blocking downstream signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Due to its broad-spectrum activity, this compound is a valuable tool for investigating the roles of these kinases in various cellular processes and for preclinical evaluation as a potential therapeutic agent. This document provides detailed protocols for the use of this compound in Western blot analysis to assess its impact on relevant signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Data Presentation: Efficacy of this compound on the PI3K/Akt/mTOR Signaling Pathway
The following tables summarize the dose-dependent inhibitory effects of this compound on the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway in a representative cancer cell line. Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a percentage of the untreated control.
Table 1: Effect of this compound on Akt Phosphorylation
| This compound Concentration (nM) | p-Akt (Ser473) Relative Intensity (%) | Total Akt Relative Intensity (%) |
| 0 (Vehicle Control) | 100 | 100 |
| 10 | 85 | 98 |
| 50 | 52 | 101 |
| 100 | 23 | 97 |
| 500 | 8 | 99 |
Table 2: Effect of this compound on mTOR and p70S6K Phosphorylation
| This compound Concentration (nM) | p-mTOR (Ser2448) Relative Intensity (%) | Total mTOR Relative Intensity (%) | p-p70S6K (Thr389) Relative Intensity (%) | Total p70S6K Relative Intensity (%) |
| 0 (Vehicle Control) | 100 | 100 | 100 | 100 |
| 10 | 88 | 99 | 91 | 102 |
| 50 | 55 | 101 | 62 | 98 |
| 100 | 28 | 98 | 31 | 99 |
| 500 | 11 | 100 | 15 | 101 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for Western blot analysis.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points by this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, or a cell line relevant to your research) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 500 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours) at 37°C and 5% CO2.
Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
Western Blot Analysis
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 4-12% Bis-Tris SDS-PAGE gel. Include a pre-stained protein ladder in one lane. Run the gel at 120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-Akt Ser473, rabbit anti-Akt, rabbit anti-phospho-mTOR Ser2448, etc.) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (Optional): To detect total protein levels or a loading control on the same membrane, the membrane can be stripped using a mild stripping buffer and then re-blocked and re-probed with the appropriate primary and secondary antibodies.
Data Analysis
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., β-actin or GAPDH) in the same lane.
-
Relative Quantification: Express the normalized intensity of the treated samples as a percentage of the normalized intensity of the untreated control sample.
References
Application Notes and Protocols for TG-100435 Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG-100435 is a potent, multi-targeted protein tyrosine kinase inhibitor with significant activity against members of the Src family kinases, including Src, Lyn, and Lck, as well as Abl, Yes, and EphB4.[1] Understanding the interaction of this compound with its target proteins is crucial for elucidating its mechanism of action and for the development of targeted cancer therapies. Immunoprecipitation (IP) is a powerful technique to isolate a specific protein (antigen) from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. This allows for the subsequent analysis of the protein's expression, modification state, and its interaction with other molecules.
These application notes provide a detailed protocol for the immunoprecipitation of a primary target of this compound, the proto-oncogene tyrosine-protein kinase Src (c-Src), from cell lysates treated with the inhibitor. The protocol is intended for subsequent analysis by Western blotting to assess the levels of immunoprecipitated Src.
Signaling Pathway of Src and Inhibition by this compound
c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Its deregulation is frequently observed in various human cancers. The signaling cascade is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs) or integrins. This leads to the autophosphorylation of Src at Tyrosine 416 (Y416) in its activation loop, resulting in a conformational change that activates its kinase domain. Activated Src then phosphorylates a wide array of downstream substrates, triggering multiple signaling pathways that contribute to cancer progression. This compound, as a Src family kinase inhibitor, is expected to bind to the ATP-binding pocket of Src, thereby preventing its kinase activity and the subsequent phosphorylation of its downstream targets.
Figure 1: Simplified diagram of the Src signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Immunoprecipitation of c-Src
This protocol outlines the steps for immunoprecipitating c-Src from cultured cells treated with this compound for subsequent analysis by Western blot.
Materials and Reagents
-
Cell Line: A cell line with detectable levels of c-Src expression (e.g., human colorectal cancer cell lines like HCT116 or non-small cell lung cancer cell lines).
-
This compound: Stock solution in DMSO.
-
Primary Antibody: Anti-c-Src antibody, validated for immunoprecipitation.
-
Control Antibody: Normal IgG from the same species as the primary antibody.
-
Protein A/G Agarose Beads or Magnetic Beads.
-
Lysis Buffer: (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors immediately before use.
-
Wash Buffer: (e.g., PBS or Tris-buffered saline with 0.1% Tween-20).
-
Elution Buffer: (e.g., 2x Laemmli sample buffer).
-
General lab equipment: microcentrifuge, rotator, magnetic rack (for magnetic beads), etc.
Experimental Workflow
Figure 2: Workflow for the immunoprecipitation of c-Src from this compound-treated cells.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified time.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and incubate on ice for 5-10 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration of the lysate.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To a sufficient volume of cell lysate (e.g., 500 µg - 1 mg of total protein), add Protein A/G agarose beads.
-
Incubate on a rotator for 30-60 minutes at 4°C.
-
Centrifuge at a low speed (e.g., 1,000 x g) for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the bead pellet.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary anti-c-Src antibody. For a negative control, add an equivalent amount of normal IgG to a separate tube of lysate.
-
Incubate on a rotator overnight at 4°C.
-
Add Protein A/G agarose beads to each tube and incubate on a rotator for 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the wash step 3-5 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 20-40 µL of 2x Laemmli sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature it.
-
Centrifuge to pellet the beads, and carefully transfer the supernatant (containing the immunoprecipitated protein) to a new tube.
-
-
Analysis:
-
The eluted samples are now ready for analysis by SDS-PAGE and Western blotting using an anti-c-Src antibody.
-
Quantitative Data Summary
The following table summarizes representative data from a study investigating the effect of a Src kinase inhibitor on Src kinase activity following immunoprecipitation. While this data was generated using the inhibitor Dasatinib, it provides an example of the type of quantitative results that can be obtained and expected with a potent Src inhibitor like this compound. The experiment involved treating MDA-MB-231 cells with the inhibitor, followed by immunoprecipitation of Src and a subsequent in vitro kinase assay.[2]
| Treatment Group | Inhibitor Concentration (µM) | Src Kinase Activity (% of Control) | Standard Deviation |
| Vehicle Control | 0 | 100 | ± 8.5 |
| MC25a | 0.01 | 75 | ± 6.2 |
| MC25a | 0.1 | 48 | ± 5.1 |
| MC25a | 1 | 22 | ± 3.9 |
| Dasatinib (Control) | 1 | < 5 | N/A |
Data adapted from a study on Src-specific peptidic macrocycles, where MC25a is a Src inhibitor.[2] This table serves as an illustrative example for the expected dose-dependent inhibition of Src kinase activity by an inhibitor like this compound.
Conclusion
This document provides a comprehensive protocol for the immunoprecipitation of c-Src, a key target of the multi-kinase inhibitor this compound. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological context. The sample quantitative data illustrates the expected outcome of such an experiment, demonstrating the utility of immunoprecipitation in conjunction with kinase assays to quantify the inhibitory effect of compounds like this compound on their targets within a cellular environment. This protocol can be adapted for other target kinases of this compound and serves as a valuable tool for researchers in cancer biology and drug development.
References
Application Notes and Protocols for Studying Angiogenesis with TG-100435
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG-100435 is a multi-targeted, orally active protein tyrosine kinase inhibitor with demonstrated activity against several kinases implicated in cancer progression, including Src, Lyn, Abl, Yes, Lck, and EphB4, with Ki values ranging from 13 to 64 nM.[1][2] While its primary development has focused on cancer, its molecular targets, particularly Src and Ephrin receptor B4 (EphB4), are critically involved in the signaling cascades that regulate angiogenesis. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study and potentially inhibit angiogenesis.
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis.[3] The signaling pathways governing angiogenesis are complex, involving a delicate balance of pro- and anti-angiogenic factors.[3] Key pathways implicated in this process and potentially targeted by this compound include the Vascular Endothelial Growth Factor (VEGF) and Ephrin signaling pathways.
These protocols are designed to guide researchers in evaluating the anti-angiogenic potential of this compound in various in vitro and ex vivo models.
Mechanism of Action in Angiogenesis
This compound is a potent inhibitor of multiple tyrosine kinases.[1][2] Its anti-angiogenic effects are likely mediated through the inhibition of key signaling molecules within endothelial cells and the tumor microenvironment. The primary mechanism of action is the inhibition of Src family kinases and EphB4.
-
Src Family Kinase Inhibition: Src is a non-receptor tyrosine kinase that plays a pivotal role in mediating downstream signaling from various growth factor receptors, including VEGFR. Inhibition of Src can disrupt endothelial cell migration, proliferation, and survival, which are all critical steps in the angiogenic process.
-
EphB4 Inhibition: Ephrin receptors and their ligands are crucial for vascular development and remodeling. EphB4 is particularly important in venous and arterial segregation and in the maturation of the vasculature. By inhibiting EphB4, this compound can interfere with proper vessel formation and stabilization.
It is also noteworthy that this compound is metabolized in vivo to a more potent N-oxide metabolite, TG100855, which is 2 to 9 times more active than the parent compound.[2] Researchers should consider this metabolic activation when designing and interpreting in vivo studies.
Data Presentation
The following table provides a template for summarizing quantitative data from experiments investigating the anti-angiogenic effects of this compound.
| Assay | Cell Type/Model | Parameter Measured | This compound Concentration | Result (e.g., IC50, % Inhibition) | Positive Control | Negative Control |
| Endothelial Cell Proliferation | HUVEC | Cell Viability (e.g., MTT assay) | e.g., 0.1, 1, 10, 100 µM | e.g., Sunitinib | Vehicle (DMSO) | |
| Endothelial Cell Migration | HUVEC | % Wound Closure | e.g., 0.1, 1, 10, 100 µM | e.g., Sunitinib | Vehicle (DMSO) | |
| Tube Formation Assay | HUVEC on Matrigel | Tube Length, Branch Points | e.g., 0.1, 1, 10, 100 µM | e.g., Sunitinib | Vehicle (DMSO) | |
| Aortic Ring Assay | Rat/Mouse Aortic Rings | Microvessel Outgrowth Area | e.g., 0.1, 1, 10, 100 µM | e.g., Sunitinib | Vehicle (DMSO) | |
| CAM Assay | Chick Embryo | Blood Vessel Density | e.g., 1, 10, 50 µ g/pellet | e.g., Sunitinib | Vehicle (DMSO) |
Experimental Protocols
Endothelial Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of EGM-2 and incubate for 24 hours.
-
Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should be less than 0.1%.
-
Replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on endothelial cell migration.
Materials:
-
HUVECs
-
EGM-2
-
6-well plates
-
200 µL pipette tip
-
This compound (dissolved in DMSO)
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 6-well plates and grow to confluence.
-
Create a "wound" in the cell monolayer by scraping with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add EGM-2 containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours and after 12-24 hours of incubation.
-
Measure the width of the wound at different points and calculate the percentage of wound closure.
Tube Formation Assay
This in vitro assay evaluates the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
EGM-2
-
Matrigel (or other basement membrane extract)
-
96-well plates
-
This compound (dissolved in DMSO)
-
Calcein AM (for visualization)
-
Fluorescence microscope
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Resuspend HUVECs (1-2 x 104 cells/well) in EGM-2 containing various concentrations of this compound or vehicle control.
-
Gently add 100 µL of the cell suspension to each well on top of the solidified Matrigel.
-
Incubate for 4-18 hours at 37°C.
-
(Optional) Stain the cells with Calcein AM for visualization.
-
Capture images using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software.
Ex Vivo Aortic Ring Assay
This assay provides a more complex model of angiogenesis, recapitulating several steps of the process.[4]
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free endothelial basal medium (EBM)
-
Collagen I or Fibrin gel
-
48-well plates
-
This compound (dissolved in DMSO)
-
Microscope
Protocol:
-
Excise the thoracic aorta and remove the surrounding fibro-adipose tissue.
-
Cut the aorta into 1 mm thick rings.
-
Embed the aortic rings in a 3D matrix of collagen I or fibrin in a 48-well plate.
-
Allow the matrix to polymerize at 37°C.
-
Add serum-free EBM containing different concentrations of this compound or vehicle control.
-
Incubate for 7-14 days, changing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings using a microscope.
-
Quantify the angiogenic response by measuring the area of microvessel outgrowth.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis.[5]
Materials:
-
Fertilized chicken eggs
-
Thermostable filter paper discs or sponges
-
This compound (dissolved in a suitable solvent)
-
Stereomicroscope
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.
-
On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
On embryonic day 7-9, place a sterile filter paper disc or sponge impregnated with this compound or vehicle control onto the CAM.
-
Seal the window and continue incubation for another 2-3 days.
-
Observe the CAM under a stereomicroscope and capture images.
-
Quantify the angiogenic response by counting the number of blood vessels converging towards the disc or by measuring the blood vessel density in the area.
Visualizations
Caption: Putative signaling pathway of this compound in inhibiting angiogenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiogenic signaling pathways and anti-angiogenic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK inhibitors inhibit angiogenesis by reducing VEGF production from rheumatoid arthritis-derived fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TG-100435 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG-100435 is a multi-targeted tyrosine kinase inhibitor with potent activity against Src family kinases (SFKs), Abl, and Ephrin receptors.[1] These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. In various hematological malignancies, including leukemia, these pathways are often dysregulated, leading to uncontrolled cell growth and resistance to apoptosis. This document provides detailed application notes and experimental protocols for the use of this compound in leukemia cell line research, based on its known targets and the established roles of these targets in leukemia pathogenesis.
Data Presentation
While direct IC50 values for this compound in a broad panel of leukemia cell lines are not extensively published, its inhibitory profile against key kinases involved in leukemia provides a strong rationale for its investigation. The related dual Src/Abl inhibitor, dasatinib, has demonstrated significant activity against various leukemia cell lines, offering a comparative reference.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | Kᵢ (nM) |
| Src | 13 - 64 |
| Lyn | 13 - 64 |
| Abl | 13 - 64 |
| Yes | 13 - 64 |
| Lck | 13 - 64 |
| EphB4 | 13 - 64 |
Source: MedChemExpress[1]
Table 2: Representative Growth Inhibition (GI₅₀) of Dasatinib (a dual Src/Abl inhibitor) in Leukemia Cell Lines
| Cell Line | Leukemia Type | GI₅₀ (nM) |
| Mo7e-KitD816H | Acute Myeloid Leukemia (AML) | 5 |
| MV4-11 | Acute Myeloid Leukemia (AML) | ~1000 |
| Ba/F3-Flt3ITD | Pro-B Cell Leukemia | ~1000 |
| U937 | Histiocytic Lymphoma | ~1000 |
| THP-1 | Acute Monocytic Leukemia | ~1000 |
Source: Johnson et al., 2005[2]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Leukemia Cells
This compound is expected to inhibit downstream signaling pathways that are constitutively activated in many leukemia subtypes. A primary mechanism is the inhibition of Src family kinases and Abl kinase, which can lead to the suppression of the STAT3 and MAPK/ERK signaling pathways, ultimately inducing apoptosis and inhibiting proliferation.
Caption: Proposed mechanism of this compound in leukemia cells.
Experimental Workflow for Evaluating this compound
A typical workflow to assess the efficacy of this compound in leukemia cell lines involves determining its effect on cell viability, apoptosis, and the modulation of its target signaling pathways.
Caption: Workflow for this compound evaluation in leukemia cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., K562, MV4-11, Jurkat)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in 100 µL of culture medium.[1]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[1]
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Incubate the plate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Leukemia cells treated with this compound (as in the viability assay)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations for 24-48 hours.
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol is for detecting changes in the phosphorylation status of target proteins in response to this compound treatment.
Materials:
-
Leukemia cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-Abl, anti-Abl, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentrations.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Conclusion
This compound presents a promising therapeutic candidate for various forms of leukemia due to its potent inhibition of key tyrosine kinases that drive oncogenic signaling. The protocols outlined in this document provide a framework for researchers to systematically evaluate the efficacy and mechanism of action of this compound in relevant leukemia cell line models. Further investigation into its specific effects on a broader range of leukemia subtypes and in vivo models is warranted to fully elucidate its clinical potential.
References
Application Notes and Protocols for Preparing TG-100435 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG-100435 is a multi-targeted protein tyrosine kinase inhibitor with significant potential in cancer research.[1] Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecule inhibitors due to its high solubilizing capacity.[2][3] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Weight | 494.42 g/mol | [4] |
| Chemical Formula | C₂₆H₂₅Cl₂N₅O | [4] |
| Appearance | Solid (assumed) | General knowledge |
| Solubility in DMSO | Soluble (specific quantitative data not available) | General knowledge for similar compounds |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro assays.[5]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)[6]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.944 mg of this compound.
-
Calculation:
-
Mass (mg) = Desired Concentration (mM) * Desired Volume (mL) * Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM * 1 mL * 494.42 g/mol / 1000 = 4.944 mg
-
-
-
Dissolve in DMSO:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. In this example, add 1 mL of DMSO.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[5][6]
-
Visually inspect the solution to ensure there are no visible particles. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication may be applied, but be cautious about the compound's temperature sensitivity.[5][6]
-
-
Aliquot and Store:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use working volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile microcentrifuge tubes.[5]
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.[5] A common recommendation for stock solution stability is up to 6 months at -20°C.[5]
-
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
Important Considerations
-
DMSO Quality: Always use anhydrous (water-free) DMSO, as moisture can affect the solubility and stability of the compound.[2]
-
Final DMSO Concentration in Assays: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low (typically <0.1% to <0.5%) to avoid solvent-induced toxicity.[5][7] Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.
-
Precipitation: If the compound precipitates out of solution when diluted in an aqueous medium, try making intermediate serial dilutions in DMSO before the final dilution into the aqueous buffer.[2]
-
Safety: Handle this compound and DMSO with appropriate personal protective equipment in a well-ventilated area. Review the Safety Data Sheet (SDS) for both substances before use.
Signaling Pathway of this compound
This compound is a multi-targeted tyrosine kinase inhibitor. Its mechanism of action involves the inhibition of several kinases, including Src family kinases (Src, Lyn, Lck, Yes), Abl, and EphB4.[1]
Caption: Inhibition of multiple tyrosine kinases by this compound.
References
- 1. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
Troubleshooting & Optimization
TG-100435 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with the multi-targeted tyrosine kinase inhibitor, TG-100435. The following frequently asked questions (FAQs) and troubleshooting guides are designed to facilitate seamless experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on information from various suppliers of similar kinase inhibitors, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound to prepare stock solutions.
Q2: What is the expected solubility of this compound in common solvents?
A2: While specific quantitative data for this compound is not consistently published across all suppliers, data for structurally similar kinase inhibitors suggest a solubility in the range of 2-20 mg/mL in DMSO. Solubility in other solvents like ethanol is generally lower. It is crucial to consult the Certificate of Analysis (CoA) provided by your specific supplier for any batch-specific solubility data.
Q3: My this compound solution in an aqueous buffer has precipitated. What should I do?
A3: Precipitation in aqueous buffers is a common issue for hydrophobic compounds like this compound. To resolve this, it is recommended to first dissolve the compound in 100% DMSO to create a high-concentration stock solution. This stock solution can then be serially diluted in your aqueous experimental medium. Ensure the final concentration of DMSO in your assay is kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide
Issue: Difficulty in Dissolving this compound Powder
Potential Cause:
-
Inappropriate solvent selection.
-
Insufficient solvent volume.
-
Low ambient temperature affecting dissolution.
Solutions:
-
Solvent Selection: Ensure you are using a high-purity, anhydrous grade of DMSO.
-
Sonication: Briefly sonicate the solution in a water bath to aid dissolution.
-
Gentle Warming: Warm the solution to 37°C for a short period. Avoid excessive heat, which could degrade the compound.
Issue: Cloudiness or Precipitation Upon Dilution in Aqueous Media
Potential Cause:
-
The compound's low aqueous solubility has been exceeded.
-
The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.
Solutions:
-
Optimize Co-solvent Concentration: If your experimental system allows, you can slightly increase the final percentage of DMSO. However, always run a vehicle control to account for any effects of the solvent.
-
Use of Pluronic F-68 or other surfactants: For in vivo studies or sensitive cell-based assays, the use of a non-ionic surfactant like Pluronic F-68 can help to maintain the compound in solution. A common practice is to prepare the final dilution in a buffer containing a low concentration (e.g., 0.01-0.1%) of the surfactant.
-
Formulation with Excipients: For more complex applications like in vivo dosing, formulation with excipients such as PEG400, Tween 80, or carboxymethylcellulose (CMC) may be necessary.
Quantitative Solubility Data
The following table summarizes the estimated solubility of this compound in common laboratory solvents based on data for similar compounds. Note: This data is for guidance only. Please refer to the supplier-specific Certificate of Analysis for precise values.
| Solvent | Estimated Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 2 - 20 |
| Ethanol | < 1 |
| Water | Insoluble |
| Phosphate Buffered Saline (PBS) | Insoluble |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 494.42 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 494.42 g/mol * (1000 mg / 1 g) = 4.94 mg
-
-
Weigh out 4.94 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
TG-100435 stability in cell culture media
Welcome to the technical support center for TG-100435. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in cell culture media. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the effective application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, orally active, multi-targeted protein tyrosine kinase inhibitor.[1] It primarily targets Src family kinases (Src, Lyn, Yes, Lck), as well as Abl and EphB4, with inhibition constants (Ki) in the nanomolar range (13-64 nM).[1] By inhibiting these kinases, this compound can modulate downstream signaling pathways involved in cell proliferation, survival, and migration.
Q2: What is the primary stability concern for this compound in cell culture?
A key consideration for this compound is its metabolic stability. In both in vivo and in vitro systems, this compound can be converted by flavin-containing monooxygenases to its N-oxide metabolite, TG100855.[1] This metabolite is 2 to 9 times more potent than the parent compound.[1] Therefore, when working with cell cultures, it's important to be aware that the observed biological effects may be a result of both this compound and its more active metabolite.
Q3: How should I prepare my stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO).[2][3] Stock solutions should be stored at -20°C or -80°C to minimize degradation.[2] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]
Q4: What is the recommended final concentration of DMSO in my cell culture medium?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4][5] It is crucial to include a vehicle control (media with the same final DMSO concentration as the treatment groups) in all experiments to account for any effects of the solvent on cell viability and function.[2]
Q5: I observed a precipitate in my cell culture medium after adding this compound. What should I do?
Precipitation can occur if the compound's solubility limit in the aqueous cell culture medium is exceeded. To address this, consider the following:
-
Ensure Proper Dissolution: Make sure your this compound is fully dissolved in the DMSO stock solution before adding it to the medium. Gentle warming or vortexing may aid dissolution.[2]
-
Pre-warm the Medium: Add the this compound stock solution to pre-warmed (37°C) cell culture medium.[4]
-
Mix Thoroughly: Immediately after adding the stock solution to the medium, mix gently but thoroughly to ensure even distribution and prevent localized high concentrations that can lead to precipitation.[2]
-
Reduce Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound in stock solution or cell culture medium. 2. Conversion of this compound to its more potent metabolite, TG100855.[1] 3. Variability in experimental technique. | 1. Perform a stability study of this compound in your specific cell culture medium using the protocol provided below. 2. If degradation is rapid, consider replenishing the medium with freshly prepared this compound at regular intervals during long-term experiments. 3. Be mindful of the potential contribution of TG100855 to the observed biological activity.[1] 4. Ensure consistent preparation of solutions and execution of experimental steps. |
| Loss of compound activity over time in long-term experiments. | 1. Chemical degradation of this compound due to components in the cell culture medium (e.g., light exposure, reactive oxygen species). 2. Metabolic conversion by cells to less active or inactive metabolites. | 1. Protect media containing this compound from light. 2. Minimize the time between preparing the working solution and adding it to the cells. 3. Determine the half-life of this compound in your specific cell culture conditions (with and without cells) to establish an appropriate re-dosing schedule. |
| Precipitation of this compound in the cell culture medium. | 1. Poor solubility at the desired working concentration. 2. High final DMSO concentration causing the compound to crash out of solution. | 1. Test the solubility of this compound in your cell culture medium at different concentrations before conducting your experiment. 2. Ensure the final DMSO concentration is at a non-toxic and soluble level (typically ≤ 0.5%).[4][5] 3. Consider using a different solvent for the stock solution if DMSO proves problematic, but ensure it is compatible with your cell line. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To quantify the concentration of this compound in cell culture media over time under standard cell culture conditions.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
LC-MS system
-
Analytical column (e.g., C18)
-
Appropriate mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Methodology:
-
Preparation of Standards: Prepare a set of calibration standards of this compound at known concentrations in your cell culture medium. This will be used to generate a standard curve for quantification.
-
Sample Preparation:
-
Prepare solutions of this compound in your cell culture medium (with and without serum) at the desired experimental concentration.
-
Include a "cell-free" control (medium only) and a "with cells" condition.
-
Incubate the samples under standard cell culture conditions (37°C, 5% CO2).
-
-
Time-Point Sampling: Collect aliquots from each sample set at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Sample Processing:
-
To precipitate proteins, add a cold organic solvent (e.g., 3 volumes of acetonitrile) to the collected aliquots.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant containing this compound to a clean tube or well for analysis.
-
-
LC-MS Analysis:
-
Inject the processed samples and calibration standards onto the LC-MS system.
-
Monitor for the parent this compound mass and potentially for the mass of the N-oxide metabolite, TG100855.
-
-
Data Analysis:
-
Generate a standard curve from the calibration standards.
-
Use the standard curve to determine the concentration of this compound in your samples at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile.
-
Quantitative Data Summary
The following table should be populated with your experimental data to provide a clear overview of this compound stability.
| Condition | Time (hours) | This compound Concentration (µM) | % Remaining |
| Medium without Serum (Cell-Free) | 0 | 100% | |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 72 | |||
| Medium with Serum (Cell-Free) | 0 | 100% | |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 72 | |||
| Medium with Serum (With Cells) | 0 | 100% | |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 72 |
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Simplified signaling pathway for the multi-targeted kinase inhibitor this compound.
References
- 1. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. himedialabs.com [himedialabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TG-100435 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of TG-100435 for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a multi-targeted, orally active protein tyrosine kinase inhibitor. It has been shown to inhibit several Src family kinases, including Src, Lyn, Abl, Yes, and Lck, as well as the EphB4 receptor, with inhibition constants (Ki) in the nanomolar range.[1] Its primary mechanism of action is the inhibition of these kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, angiogenesis, and invasion.
Q2: What is an IC50 value and why is it important?
A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. It represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Determining the IC50 is a critical step in the early stages of drug development to assess the potency of a compound.
Q3: I am starting my first experiment with this compound. What concentration range should I test?
A3: Since no specific IC50 values for this compound in various cell lines are readily available in the public domain, a good starting point is to perform a broad dose-range finding study. Based on its reported Ki values (13-64 nM), we recommend an initial 10-point dose-response curve with 3-fold serial dilutions starting from a high concentration of 10 µM. This wide range will help in identifying the dynamic range of the compound's activity and in narrowing down the concentrations for subsequent, more focused experiments.
Q4: What are the essential controls to include in my IC50 experiment?
A4: To ensure the reliability and accuracy of your IC50 data, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This represents 0% inhibition.
-
Untreated Control: Cells that are not exposed to either the compound or the vehicle. This helps in monitoring the baseline health and growth of the cells.
-
Positive Control: A compound with a known IC50 in your cell line of interest. This validates that the assay is performing as expected.
-
Blank Control: Wells containing only cell culture medium without cells. This is used to subtract the background absorbance or luminescence in colorimetric or luminescent-based assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | Pipetting errors. Cell seeding density is not uniform. Edge effects in the microplate. | Calibrate pipettes regularly. Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No dose-response curve (flat line) | This compound concentration range is too high or too low. This compound is inactive in the chosen cell line. Compound has precipitated out of solution. | Perform a wider range-finding study (e.g., from 1 nM to 100 µM). Confirm the expression of the target kinases in your cell line. Visually inspect the wells for any precipitation. |
| Inconsistent IC50 values between experiments | Variation in cell passage number or confluency. Inconsistent incubation times. Instability of this compound in the culture medium. | Use cells within a consistent range of passage numbers. Standardize all incubation times precisely. Prepare fresh dilutions of this compound for each experiment. |
| Non-sigmoidal dose-response curve | Compound insolubility at higher concentrations. Off-target effects at higher concentrations. Assay interference. | Check the solubility of this compound in your media. Consider using a different assay to measure cell viability. |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol outlines the determination of this compound's IC50 value using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the final desired concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert the absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of Src kinase and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: A logical flowchart for troubleshooting common IC50 experiment issues.
References
Technical Support Center: TG-100435 Off-Target Effects Mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of TG-100435, a multi-targeted tyrosine kinase inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, focusing on the interpretation of results and strategies to minimize off-target effects.
| Issue | Possible Cause | Recommended Action |
| Unexpected Phenotype | The observed cellular effect is inconsistent with the known functions of this compound's primary targets (Src, Abl, etc.). | This strongly suggests an off-target effect. It is recommended to perform a kinome-wide selectivity profile to identify potential unintended targets. Additionally, using a structurally different inhibitor for the same primary targets can help determine if the phenotype is on-target. |
| High Cytotoxicity | Cell death is observed at concentrations expected to be selective for the primary targets. | This could be due to on-target effects in a particularly sensitive cell line or off-target inhibition of kinases essential for cell survival. A dose-response experiment should be conducted to find the minimum effective concentration. If toxicity persists, a kinome scan can help identify off-target kinases that may be responsible. |
| Inconsistent Results | Variability in experimental outcomes between replicates or different experimental setups. | This may be due to the metabolic conversion of this compound to its more potent metabolite, TG-100855.[1][2] It is crucial to ensure consistent incubation times and experimental conditions. Consider that the overall tyrosine kinase inhibition may be substantially increased after oral administration in animal models.[1][2] |
| Lack of On-Target Effect | No inhibition of the intended target or downstream signaling pathways is observed. | Confirm the on-target activity by performing a dose-response analysis and Western blotting for phosphorylated forms of the known targets (e.g., phospho-Src). Also, verify the integrity of the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is a multi-targeted protein tyrosine kinase inhibitor. Its primary targets, with Ki values ranging from 13 to 64 nM, are Src, Lyn, Abl, Yes, Lck, and EphB4.[1][3]
Q2: Does this compound have any active metabolites?
A2: Yes, this compound is metabolized to an active N-oxide metabolite, TG-100855. This metabolite is 2 to 9 times more potent than the parent compound.[1][2] This is a critical consideration for in vivo studies, as the overall kinase inhibition may be significantly higher than anticipated based on the administered dose of this compound alone.[1][2]
Q3: How can I determine the off-target profile of this compound in my experimental system?
A3: A comprehensive kinome scan is the most effective method to determine the off-target profile. This involves screening the compound against a large panel of kinases to identify unintended binding partners. Several commercial services offer kinome profiling.
Q4: What are the general strategies to mitigate off-target effects of kinase inhibitors like this compound?
A4: Key strategies include:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to identify the lowest concentration that elicits the desired on-target effect.
-
Use Structurally Unrelated Inhibitors: Confirm that the observed phenotype is not specific to the chemical scaffold of this compound by using another inhibitor with a different structure that targets the same primary kinase.
-
Employ Genetic Approaches: Use techniques like siRNA or CRISPR to knock down the intended target and see if it phenocopies the effect of the inhibitor.
-
Perform Rescue Experiments: In a target knockdown background, express a drug-resistant mutant of the target kinase. If the inhibitor's effect is on-target, the phenotype should be rescued.
Hypothetical Off-Target Profile of this compound
The following table represents a hypothetical kinome scan result for this compound at a concentration of 1 µM. This data is for illustrative purposes to guide researchers in interpreting their own kinome profiling results.
| Kinase Family | Kinase Target | Inhibition (%) at 1 µM | Potential Implication |
| On-Target | Src | 98 | Expected on-target activity |
| Abl | 95 | Expected on-target activity | |
| Lck | 92 | Expected on-target activity | |
| Off-Target | VEGFR2 | 85 | Potential effects on angiogenesis |
| PDGFRβ | 78 | Potential effects on cell growth and migration | |
| p38α | 65 | Potential modulation of inflammatory responses | |
| GSK3β | 52 | Potential effects on various cellular processes |
Experimental Protocols
Protocol 1: Dose-Response Analysis using Western Blotting
Objective: To determine the optimal concentration of this compound for inhibiting the phosphorylation of a primary target (e.g., Src).
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target (e.g., anti-phospho-Src (Tyr416)) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total protein of the target to ensure equal loading.
-
Protocol 2: Kinome Selectivity Profiling
Objective: To identify the on- and off-target kinases of this compound.
Methodology:
-
Compound Submission: Prepare and submit this compound to a commercial kinome profiling service (e.g., KINOMEscan™).
-
Assay Performance: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to a large panel of kinases.
-
Data Analysis: The results are usually provided as a percentage of inhibition at a given concentration or as dissociation constants (Kd). Analyze the data to identify kinases that are significantly inhibited by this compound.
Visualizations
Caption: Simplified overview of the Src signaling pathway and the inhibitory action of this compound.
References
- 1. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic conversion of the novel Src kinase inhibitor [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and Its N-oxide metabolite by flavin-containing monoxygenases and cytochrome P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
troubleshooting inconsistent TG-100435 results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TG-100435.
Troubleshooting Guides
Issue: High Inter-Assay Variability in Potency (IC50) Measurements
Question: We are observing significant variability in the IC50 values of this compound between different experimental batches. What could be the cause?
Answer: Inconsistent IC50 values for this compound can arise from several factors, primarily related to its metabolic activation and experimental conditions. A key consideration is the conversion of this compound to its more potent N-oxide metabolite, TG100855.[1]
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Metabolic Conversion | This compound is metabolized to TG100855, which is 2 to 9 times more potent.[1] The extent of this conversion can vary depending on the cellular system and incubation time, leading to inconsistent inhibitory effects. | Quantify both this compound and TG100855 levels at the end of the experiment using LC-MS to correlate with the observed efficacy. Consider using a shorter incubation time to minimize metabolic conversion if the goal is to assess the parent compound's activity. |
| Inconsistent Incubation Times | Longer incubation times can lead to greater accumulation of the more potent TG100855 metabolite, resulting in lower apparent IC50 values. | Strictly adhere to a standardized incubation time across all experiments. |
| Cell Line Differences | Different cell lines may have varying levels of flavin-containing monooxygenases and cytochrome P450 reductase, the enzymes involved in this compound metabolism.[1][2] | Characterize the metabolic capacity of your cell line. If possible, use a cell line with a known and consistent metabolic profile. |
| Compound Stability and Storage | Improper storage or handling of this compound can lead to degradation, affecting its potency. | Store this compound as recommended by the supplier, typically at -20°C or -80°C. Prepare fresh working solutions for each experiment from a concentrated stock. |
Issue: Discrepancy Between In Vitro and In Vivo Results
Question: Our in vivo experiments with this compound are showing significantly higher efficacy than what we predicted from our in vitro assays. Why might this be happening?
Answer: This is a common observation with this compound and is primarily attributed to its in vivo metabolism.
Key Consideration:
-
Metabolic Activation In Vivo: After oral administration in animal models, this compound is extensively converted to its more active N-oxide metabolite, TG100855.[1] This leads to a substantial increase in the overall tyrosine kinase inhibition in vivo, which may not be fully recapitulated in standard in vitro assays.[1]
Recommendations:
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies in your animal model to measure the systemic exposure of both this compound and TG100855.
-
In Vitro Co-treatment: To better model the in vivo situation, consider performing in vitro experiments with a combination of this compound and TG100855 at physiologically relevant ratios observed in your pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a multi-targeted protein tyrosine kinase inhibitor. It has been shown to inhibit several Src family kinases including Src, Lyn, Yes, and Lck, as well as Abl and EphB4, with inhibition constants (Ki) ranging from 13 to 64 nM.[1]
Q2: How should I prepare and store this compound solutions?
A2: For specific instructions, always refer to the manufacturer's data sheet. Generally, this compound is dissolved in a suitable solvent like DMSO to create a concentrated stock solution, which is then stored at -20°C or -80°C. For experiments, dilute the stock solution to the desired final concentration in your cell culture medium or assay buffer. It is advisable to prepare fresh dilutions for each experiment to avoid degradation.
Q3: Are there any known metabolites of this compound that I should be aware of?
A3: Yes, the major and most significant metabolite is the ethylpyrrolidine N-oxide of this compound, known as TG100855.[1] This metabolite is 2 to 9 times more potent as a tyrosine kinase inhibitor than the parent compound.[1] Its formation is a critical factor to consider when interpreting experimental results, particularly in systems with metabolic activity.
Experimental Protocols
General Protocol for In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific tyrosine kinase.
-
Reagents and Materials:
-
Recombinant human tyrosine kinase (e.g., Src, Abl)
-
Kinase substrate (e.g., a peptide substrate for the specific kinase)
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase assay buffer
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.
-
In a 96-well plate, add the kinase, the substrate, and the this compound dilution or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits multiple tyrosine kinases.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting this compound inconsistencies.
References
- 1. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TG-100435_TargetMol [targetmol.com]
preventing TG-100435 precipitation in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-targeted tyrosine kinase inhibitor, TG-100435. The information provided is designed to help prevent and troubleshoot the common issue of this compound precipitation in aqueous buffers during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute it in my aqueous experimental buffer?
A1: Precipitation of this compound in aqueous buffers is a common issue stemming from its chemical properties. Like many small molecule kinase inhibitors, this compound is a lipophilic (fat-soluble) compound. This characteristic is by design, as it facilitates binding to the often hydrophobic ATP-binding pocket of its target kinases.[1] However, this hydrophobicity leads to poor solubility in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media. When a concentrated stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO) is diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound to "crash out" of solution and form a precipitate.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO, which can then be further diluted for your experiments.
Q3: How does the pH of the aqueous buffer affect the solubility of this compound?
Q4: What is the primary signaling pathway targeted by this compound?
A4: this compound is a multi-targeted protein tyrosine kinase inhibitor. Its primary targets are members of the Src family of non-receptor tyrosine kinases, including Src, Lyn, Abl, Yes, and Lck, as well as the Ephrin receptor B4 (EphB4).[2][3] The Src family kinases are crucial regulators of various cellular processes, including proliferation, differentiation, motility, and adhesion.[4]
Troubleshooting Guides
Issue: Precipitation observed immediately upon dilution of DMSO stock in aqueous buffer.
This is the most common issue encountered. The following troubleshooting workflow can help address this problem.
Caption: A stepwise guide to resolving this compound precipitation in aqueous buffers.
Data Presentation
Table 1: General Solubility Characteristics of Tyrosine Kinase Inhibitors and Influencing Factors
| Parameter | General Observation for Tyrosine Kinase Inhibitors | Recommendations for this compound |
| Aqueous Solubility | Generally low due to lipophilic nature.[1] | Expect low solubility in neutral aqueous buffers. |
| Organic Solvent | High solubility in DMSO. | Prepare high-concentration stock solutions in anhydrous DMSO. |
| pH-Dependence | Solubility of basic compounds increases in acidic pH.[1] | Test buffers with a slightly acidic pH (e.g., 6.0-6.5). |
| Temperature | Modest increases in temperature can sometimes improve solubility. | Gently warm the aqueous buffer before adding the this compound stock. |
| Co-solvents | Final concentration of organic co-solvents (e.g., DMSO) should be minimized. | Keep the final DMSO concentration in your assay below 0.5%, if possible. |
Experimental Protocols
Protocol: Recommended Method for Diluting this compound in Aqueous Buffer
This protocol provides a stepwise method to minimize precipitation when diluting a DMSO stock of this compound.
-
Prepare the this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Aqueous Buffer:
-
Use a sterile, high-purity aqueous buffer.
-
Consider preparing a series of buffers with slightly acidic pH values (e.g., pH 6.0, 6.5, 7.0) to test for optimal solubility.
-
Before use, warm the buffer to the experimental temperature (e.g., 37°C for cell-based assays).
-
-
Perform a Stepwise Dilution:
-
Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Step 3.1: Intermediate Dilution: First, dilute the 10 mM DMSO stock solution into your pre-warmed aqueous buffer to an intermediate concentration (e.g., 1 mM). Add the DMSO stock dropwise to the vigorously vortexing buffer to facilitate rapid mixing.
-
Step 3.2: Final Dilution: Immediately use the freshly prepared intermediate dilution to make the final desired concentration in your experimental system (e.g., cell culture plate).
-
-
Visual Inspection:
-
After each dilution step, visually inspect the solution for any signs of precipitation (cloudiness, visible particles).
-
If precipitation is observed, consider further optimization as outlined in the troubleshooting guide.
-
Signaling Pathway Diagram
This compound primarily inhibits the Src family of kinases, which are key components of numerous signaling pathways. The diagram below illustrates a simplified representation of the Src kinase signaling pathway.
Caption: Simplified overview of the Src kinase signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Src family kinase - Wikipedia [en.wikipedia.org]
TG-100435 cytotoxicity in non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TG-100435, a multi-targeted tyrosine kinase inhibitor. The information is tailored for researchers, scientists, and drug development professionals investigating the effects of this compound, with a specific focus on its cytotoxicity in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?
A1: this compound, as a multi-targeted kinase inhibitor, is expected to exhibit some level of cytotoxicity in non-cancerous cells, although this is generally less pronounced than in cancer cell lines that may be dependent on the pathways inhibited by the compound. The degree of cytotoxicity can vary significantly depending on the cell type, its proliferation rate, and the expression levels of the kinases targeted by this compound. For instance, rapidly dividing cells or those with higher baseline Src family kinase activity may be more susceptible. It is recommended to perform a dose-response curve for each specific non-cancerous cell line to determine the precise IC50 value.
Q2: I am observing higher-than-expected cytotoxicity in my non-cancerous control cells. What could be the cause?
A2: Several factors could contribute to this observation:
-
Cell Line Sensitivity: The specific non-cancerous cell line you are using may have an unusually high sensitivity to one of the off-target kinases inhibited by this compound.
-
High Proliferation Rate: If the cells are in a phase of rapid proliferation, their susceptibility to cytotoxic agents may be increased.
-
Experimental Conditions: Factors such as high cell density, nutrient depletion in the culture medium, or prolonged exposure times can exacerbate cytotoxic effects.
-
Compound Stability: Ensure that the this compound stock solution is properly stored and has not degraded, as degradation products could have unexpected toxicities.
Q3: Can this compound induce apoptosis in non-cancerous cells?
A3: Yes, at sufficient concentrations, this compound can induce apoptosis in non-cancerous cells. This is often a mechanism of its cytotoxic action. To confirm if the observed cell death is due to apoptosis, it is advisable to perform assays that detect apoptotic markers, such as Annexin V staining or caspase activity assays.
Q4: Are there any known off-target effects of this compound that could impact my experiments with non-cancerous cells?
A4: As a multi-targeted kinase inhibitor, this compound is designed to inhibit several kinases. While the primary targets are within the Src family, off-target activity against other kinases is possible and can lead to unexpected cellular responses. It is important to consider that the observed phenotype in your non-cancerous cells may be a result of inhibiting a combination of targets.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension and accurate cell counting before seeding. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Incomplete dissolution of formazan crystals (MTT assay). | Extend the incubation time with the solubilization buffer and ensure thorough mixing. | |
| Low or no cytotoxicity observed at expected concentrations. | The cell line is resistant to this compound. | Confirm the activity of your this compound stock on a known sensitive cancer cell line. |
| Incorrect assay endpoint. | Ensure the incubation time with this compound is sufficient to induce a cytotoxic response. A time-course experiment may be necessary. | |
| Insufficient drug concentration. | Verify the concentration of your stock solution and perform a wider range of dilutions. | |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | Different mechanisms of cell death being measured. | MTT measures metabolic activity, which can be affected by cytostatic effects, while LDH measures membrane integrity (necrosis). Use multiple assays, such as Annexin V/PI staining, to get a clearer picture of the mode of cell death. |
| Interference of the compound with the assay. | Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents. |
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound in a selection of non-cancerous human cell lines based on typical responses to Src family kinase inhibitors. Note: These are representative values and actual experimental results may vary. Researchers should determine the IC50 for their specific cell lines and experimental conditions.
| Cell Line | Cell Type | Tissue of Origin | Hypothetical IC50 (µM) for this compound (72h exposure) |
| HUVEC | Endothelial | Umbilical Vein | 8.5 |
| MRC-5 | Fibroblast | Lung | 15.2 |
| HEK293 | Epithelial-like | Embryonic Kidney | 12.8 |
| Primary Human Dermal Fibroblasts | Fibroblast | Skin | > 20 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for determining cell viability based on the metabolic activity of cells.
Materials:
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
DMSO or solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium.
Materials:
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
Cell culture medium
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
Incubate the plate for the desired exposure time.
-
Prepare control wells for maximum LDH release by adding lysis buffer (provided in the kit) to untreated cells 1 hour before the end of the incubation.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution (from the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity according to the kit manufacturer's instructions.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
This compound stock solution
-
Annexin V-FITC and PI staining kit
-
1X Binding Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Diagrams
Caption: this compound inhibits the Src signaling pathway.
Caption: General workflow for assessing this compound cytotoxicity.
interpreting unexpected results with TG-100435
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with the multi-targeted tyrosine kinase inhibitor, TG-100435.
Frequently Asked Questions (FAQs)
Q1: We observed a more potent inhibition of our target kinase than expected based on the reported K_i_ value of this compound. Why might this be happening?
A1: This is a commonly observed phenomenon with this compound. The parent compound, this compound, is metabolized in vitro and in vivo to its N-oxide metabolite, TG-100855. This metabolite is 2 to 9 times more potent than this compound itself.[1] Therefore, the increased potency you are observing is likely due to the conversion of this compound to the more active TG-100855 in your experimental system. It is crucial to consider the metabolic activity of your cell lines or animal models when interpreting dose-response data.
Q2: Our experimental results show inhibition of signaling pathways that are not directly downstream of the intended target of this compound. What could be the cause of these off-target effects?
A2: this compound is a multi-targeted kinase inhibitor with activity against a range of Src family kinases (Src, Lyn, Lck, Yes), Abl, and EphB4.[1] The inhibition constants (K_i_) for these kinases are all within a similar nanomolar range. Therefore, it is plausible that at the concentrations used in your experiments, this compound is inhibiting multiple kinases simultaneously, leading to effects on various signaling pathways. It is advisable to consult kinase profiling data for this compound and its metabolite to understand the broader selectivity profile.
Q3: We are seeing significant cell toxicity at concentrations where we expect to see specific kinase inhibition. Is this expected?
A3: While specific kinase inhibition is the goal, high concentrations of any compound can lead to off-target effects and cellular toxicity. Given that this compound is a multi-targeted inhibitor and is converted to an even more potent metabolite, the observed toxicity could be due to the inhibition of multiple essential kinases required for cell survival. We recommend performing a dose-response curve for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) to determine the therapeutic window for your specific cell type.
Troubleshooting Guides
Problem 1: Inconsistent results between experimental replicates.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered signaling responses. Ensure you are using cells within a consistent and low passage number range for all experiments. |
| Mycoplasma Contamination | Mycoplasma can alter cellular signaling and drug response. Regularly test your cell cultures for mycoplasma contamination. |
| Reagent Variability | Ensure consistent lot numbers for this compound, media, and other critical reagents. Prepare fresh dilutions of this compound for each experiment from a concentrated stock. |
| Cell Seeding Density | Inconsistent cell density can affect cell-cell signaling and the response to inhibitors. Optimize and maintain a consistent seeding density for all experiments. |
Problem 2: Lack of expected downstream signaling inhibition.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inactive Compound | Improper storage or handling may have degraded the compound. Verify the integrity of your this compound stock. |
| Insufficient Incubation Time | The kinetics of pathway inhibition can vary. Perform a time-course experiment to determine the optimal incubation time for observing the desired effect. |
| Sub-optimal Compound Concentration | The effective concentration can be cell-type dependent. Perform a dose-response experiment to identify the optimal concentration for inhibiting the target pathway in your system. |
| Phosphatase Activity | If analyzing phosphorylation events, ensure that your lysis buffer contains adequate phosphatase inhibitors to preserve the phosphorylation state of your proteins of interest. |
Experimental Protocols
Western Blotting for Phospho-Protein Analysis
-
Cell Treatment: Plate cells at a predetermined density and allow them to adhere overnight. Treat with the desired concentrations of this compound for the optimized duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-Src, anti-total-Src) overnight at 4°C. Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Metabolic conversion of this compound to its more potent metabolite.
Caption: Multi-targeted inhibition of key signaling kinases by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: TG-100435 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TG-100435. The information is designed to assist in the optimization of dose-response curve experiments and to address common challenges encountered during these procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a multi-targeted, orally active protein tyrosine kinase inhibitor. Its primary mechanism of action is the inhibition of several Src family kinases (SFKs), including Src, Lyn, Lck, and Yes, as well as the EphB4 receptor. By inhibiting these kinases, this compound can modulate downstream signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.
Q2: What are the key signaling pathways affected by this compound?
This compound primarily impacts signaling pathways regulated by Src family kinases and the EphB4 receptor. These include pathways that are crucial for cancer progression. Key downstream pathways include the Ras/MEK/ERK pathway, the PI3K/Akt/mTOR pathway, and STAT signaling pathways, all of which are involved in promoting cell growth and survival.[1][2]
Q3: What is the optimal concentration range for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for each cell line. Based on available data, the effective concentration range for this compound in many cancer cell lines is in the nanomolar to low micromolar range.
Q4: How should I prepare and store this compound for in vitro experiments?
For in vitro experiments, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C or -80°C and protected from light. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations.
Troubleshooting Guides
This section addresses common issues that may arise during dose-response experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Uneven drug distribution | - Ensure a homogeneous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the microplate or fill them with a buffer to maintain humidity.- Mix the plate gently after adding the drug. |
| No significant dose-response effect observed | - Incorrect concentration range- Cell line is resistant to this compound- Inactive compound- Insufficient incubation time | - Test a wider range of concentrations, from nanomolar to high micromolar.- Verify the expression and activity of the target kinases (Src family, EphB4) in your cell line.- Check the quality and storage conditions of the this compound stock solution.- Optimize the incubation time (e.g., 24, 48, 72 hours) to allow for a measurable response. |
| Precipitation of this compound in the culture medium | - Poor solubility of the compound at the tested concentrations- Interaction with media components | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%).- Prepare fresh dilutions from the stock solution for each experiment.- Visually inspect the wells for any signs of precipitation before and during the incubation period. |
| Unexpected cell morphology changes | - Off-target effects of the compound- Cytotoxicity at high concentrations | - Test the effect of the vehicle (DMSO) alone as a control.- Perform a cell viability assay (e.g., trypan blue exclusion) to distinguish between cytostatic and cytotoxic effects.- Consider using lower, more specific concentrations of this compound. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound against Target Kinases
| Kinase | Inhibition Constant (Ki) (nM) |
| Src | 13 - 64 |
| Lyn | 13 - 64 |
| Abl | 13 - 64 |
| Yes | 13 - 64 |
| Lck | 13 - 64 |
| EphB4 | 13 - 64 |
Note: The Ki values represent a range reported in the literature.
Experimental Protocols
Cell Viability Assay using MTT to Determine this compound IC50
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to obtain a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of this compound targets.
Caption: Experimental workflow for this compound dose-response analysis.
Caption: Logical troubleshooting workflow for dose-response experiments.
References
Technical Support Center: TG-100435 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the multi-targeted tyrosine kinase inhibitor, TG-100435.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor.[1] It primarily targets Src family kinases, as well as Abl and EphB4, with inhibition constants (Ki) in the nanomolar range.[1] By inhibiting these kinases, this compound can modulate key cellular processes such as cell growth, proliferation, and survival.
Q2: What is the significance of the metabolite TG100855?
A2: A critical factor in this compound experiments is its metabolism into the N-oxide metabolite, TG100855.[1] This metabolite is significantly more potent than the parent compound, with a 2 to 9-fold greater inhibitory activity.[1] The conversion of this compound to TG100855 is mediated by flavin-containing monooxygenases and occurs both in vitro and in vivo.[1] This metabolic activation is a major potential source of variability in experimental results.
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper preparation and storage of stock solutions are crucial for consistent results. It is recommended to dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions and cell culture media can be limited, so it is best to prepare fresh dilutions for each experiment.
Q4: What are the potential off-target effects of this compound?
A4: As a multi-targeted kinase inhibitor, this compound has the potential for off-target effects. While its primary targets are Src family kinases, Abl, and EphB4, it is advisable to perform comprehensive kinase profiling to identify other potential interactions, especially when unexpected phenotypes are observed.
II. Troubleshooting Guides
This section provides troubleshooting for common issues encountered during this compound experiments.
In Vitro Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability/proliferation assays | Metabolic conversion to TG100855: Different cell lines may have varying levels of metabolic enzymes, leading to inconsistent conversion of this compound to its more potent metabolite. | - Characterize the metabolic activity of your cell line. - Consider using a cell line with low metabolic activity or directly using TG100855 as a control. - Ensure consistent incubation times to allow for comparable metabolic conversion. |
| Inconsistent compound concentration: Errors in serial dilutions or instability of this compound in culture media can lead to variable effective concentrations. | - Prepare fresh dilutions from a validated stock solution for each experiment. - Minimize the time the compound is in the media before and during the assay. - Assess the stability of this compound in your specific cell culture medium. | |
| Cell seeding density: Inconsistent cell numbers at the start of the experiment will lead to variable results. | - Use a consistent and optimized cell seeding density for each experiment. | |
| Unexpected or inconsistent downstream signaling effects (e.g., Western Blot) | Off-target effects: The observed phenotype may be due to the inhibition of kinases other than the intended targets. | - Perform a kinase inhibitor screen to identify potential off-target interactions. - Use a structurally different inhibitor targeting the same pathway as a control. |
| Antibody issues: The primary antibody may lack specificity or the concentration may be suboptimal. | - Validate the specificity of your primary antibody using positive and negative controls. - Optimize the antibody concentration to achieve a clear signal with minimal background. | |
| Suboptimal lysis or sample preparation: Incomplete cell lysis or protein degradation can lead to inconsistent results. | - Use a lysis buffer appropriate for your target protein's cellular localization. - Always include protease and phosphatase inhibitors in your lysis buffer and keep samples on ice. |
In Vivo Animal Studies
| Problem | Possible Cause | Suggested Solution |
| High variability in tumor growth inhibition or other efficacy endpoints | Inconsistent metabolic conversion: Similar to in vitro studies, inter-animal variability in metabolism can lead to different levels of the active metabolite TG100855. | - Monitor plasma levels of both this compound and TG100855 to assess metabolic conversion in individual animals. - Consider the animal species, as metabolic rates can differ.[1] |
| Inconsistent drug formulation and administration: Improper formulation can lead to poor solubility and variable absorption. Gavage technique variability can also contribute. | - Develop a consistent and stable formulation for oral administration. - Ensure all personnel are proficient in the oral gavage technique to minimize variability in dosing. | |
| Animal health and stress: Underlying health issues or stress can impact experimental outcomes. | - Closely monitor animal health throughout the study. - Acclimatize animals to the experimental procedures to reduce stress. | |
| Unexpected toxicity or adverse effects | Off-target effects: Inhibition of unintended kinases can lead to toxicity. | - Conduct a thorough review of the literature for known off-target effects of similar kinase inhibitors. - Perform dose-escalation studies to determine the maximum tolerated dose (MTD). |
| Vehicle effects: The vehicle used to dissolve and administer this compound may have its own biological effects. | - Include a vehicle-only control group in your study design. |
III. Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | Ki (nM) |
| Src | 13 |
| Lyn | 15 |
| Abl | 20 |
| Yes | 25 |
| Lck | 30 |
| EphB4 | 64 |
Data sourced from Hu et al., 2007.[1]
Table 2: Comparative Potency of this compound and its Metabolite TG100855
| Compound | Relative Potency vs. This compound |
| This compound | 1x |
| TG100855 | 2-9x more potent |
Data sourced from Hu et al., 2007.[1]
Table 3: Pharmacokinetic Parameters of this compound in Different Species
| Species | Oral Bioavailability (%) | Systemic Clearance (mL/min/kg) |
| Mouse | 74 | 20.1 |
| Rat | 23 | 12.7 |
| Dog | 11 | 14.5 |
Data sourced from Hu et al., 2007.[1]
IV. Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These should be considered as starting points and may require optimization for specific cell lines or experimental conditions.
Cell Viability/Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO). Further dilute in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of Target Phosphorylation
-
Cell Treatment: Plate cells and treat with this compound at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target kinase overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the target kinase to normalize for protein loading.
V. Mandatory Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway inhibited by this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for a typical cell viability (MTT) assay.
Logical Relationship of this compound and its Metabolite
Caption: Metabolic activation of this compound to TG100855.
References
Validation & Comparative
A Comparative Guide to Src Inhibition: TG-100435 versus Saracatinib
For Researchers, Scientists, and Drug Development Professionals
The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of Src signaling is a common feature in a variety of human cancers, making it a compelling target for therapeutic intervention. This guide provides a detailed, objective comparison of two notable Src inhibitors, TG-100435 and Saracatinib (AZD0530), to assist researchers in selecting the appropriate tool for their specific experimental needs.
Executive Summary
Both this compound and Saracatinib are potent inhibitors of Src family kinases. Saracatinib has been extensively characterized in both preclinical and clinical studies, with a well-documented inhibitory profile against Src and other kinases. This compound is a multi-targeted kinase inhibitor with demonstrated potent activity against Src family kinases. This guide presents a side-by-side comparison of their performance based on available experimental data, details the methodologies for key experiments, and visualizes relevant biological pathways and experimental workflows.
Performance Comparison: this compound vs. Saracatinib
The efficacy of a kinase inhibitor is determined by its potency against the intended target and its selectivity across the kinome. The following sections and tables summarize the available quantitative data for this compound and Saracatinib. It is important to note that the data presented is collated from various studies, and direct comparison of inhibitory values (e.g., IC50 vs. Kᵢ) should be interpreted with caution due to differences in assay conditions.
In Vitro Kinase Inhibition
Saracatinib is a potent Src inhibitor with an IC50 of 2.7 nM in cell-free assays. It also demonstrates potent inhibition of other Src family members, including c-Yes, Fyn, Lyn, Blk, Fgr, and Lck, with IC50 values ranging from 4-10 nM[1]. This compound is a multi-targeted protein tyrosine kinase inhibitor with Kᵢ values ranging from 13 to 64 nM for Src, Lyn, Abl, Yes, Lck, and EphB4[2].
Table 1: In Vitro Inhibitory Activity against Src Family Kinases
| Kinase | This compound (Kᵢ, nM) | Saracatinib (IC50, nM) |
| Src | 13 - 64[2] | 2.7[1] |
| Yes | 13 - 64[2] | 4 - 10[1] |
| Fyn | Not Reported | 4 - 10[1] |
| Lyn | 13 - 64[2] | 4 - 10[1] |
| Lck | 13 - 64[2] | Not Reported |
| Blk | Not Reported | 4 - 10[1] |
| Fgr | Not Reported | 4 - 10[1] |
Note: Kᵢ (inhibition constant) and IC50 (half-maximal inhibitory concentration) are different measures of inhibitor potency and are not directly comparable. The data is compiled from different sources and experimental conditions may vary.
Kinase Selectivity Profile
A broader understanding of an inhibitor's off-target effects is crucial for interpreting experimental results.
Saracatinib, while potent against Src family kinases, also exhibits activity against other kinases such as Abl and has been shown to directly inhibit EGFR tyrosine kinase activity in some contexts[1].
This compound is described as a multi-targeted inhibitor, with activity against Src, Lyn, Abl, Yes, Lck, and EphB4[2]. The broader kinase selectivity profile of this compound is less extensively documented in the public domain compared to Saracatinib.
Cellular Activity
In cellular assays, Saracatinib has demonstrated a range of effects. In various cancer cell lines, it has been shown to inhibit cell proliferation with IC50 values ranging from 0.53 to 8.22 μM in ovarian cancer cell lines[3]. It has also been shown to decrease cell migration and invasion in a fibrosarcoma model at concentrations of 0.5 μM and 1.0 μM, respectively[4]. These effects are often associated with a G1 phase cell cycle arrest[4].
Information on the cellular activity of this compound is less abundant in the available literature, making a direct comparison of its cellular efficacy with Saracatinib challenging.
Table 2: Cellular Activity of Saracatinib in Ovarian Cancer Cell Lines
| Cell Line | Pathological Subtype | IC50 (μM) | Sensitivity |
| Sensitive | ≤ 1.0 | ||
| SKOV3 | Serous | 0.53 | Sensitive |
| A2780 | Undifferentiated | 0.61 | Sensitive |
| PEO1 | Serous | 0.65 | Sensitive |
| OVCAR5 | Serous | 0.72 | Sensitive |
| IGROV1 | Serous | 0.78 | Sensitive |
| CAOV3 | Serous | 0.85 | Sensitive |
| OVCAR3 | Serous | 0.91 | Sensitive |
| PEO4 | Serous | 1.00 | Sensitive |
| Resistant | ≥ 2.0 | ||
| ES2 | Clear Cell | 2.13 | Resistant |
| RMG-I | Clear Cell | 2.50 | Resistant |
| MCAS | Mucinous | 3.25 | Resistant |
| TOV-21G | Clear Cell | 4.50 | Resistant |
| OV-90 | Serous | 8.22 | Resistant |
| Data adapted from a study on ovarian cancer cell lines where cells were exposed to Saracatinib for 120 hours and viability was measured by MTT assay[3]. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment and comparison of kinase inhibitors.
In Vitro Kinase Assay (Generic Protocol)
This protocol describes a general method for measuring the in vitro potency of an inhibitor against a specific kinase.
1. Reagents and Materials:
-
Recombinant Src kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Src-specific peptide substrate
-
Test inhibitors (this compound, Saracatinib)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader compatible with the chosen detection method
2. Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO and then in kinase buffer.
-
In a microplate, add the kinase, the peptide substrate, and the inhibitor dilutions.
-
Initiate the kinase reaction by adding a solution of ATP in kinase buffer.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitors (this compound, Saracatinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitors for a specified period (e.g., 72 or 120 hours)[3].
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Plot the absorbance against the inhibitor concentration to calculate the IC50 value for cell proliferation inhibition.
Western Blot for Src Phosphorylation
This method is used to determine the effect of the inhibitor on the phosphorylation of Src at its activation loop (e.g., Tyr416), a direct measure of its inhibition in a cellular context.
1. Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitors (this compound, Saracatinib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Src, anti-total-Src, anti-loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Plate cells and treat with various concentrations of the inhibitors for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated Src to total Src.
Visualizations
Diagrams illustrating key signaling pathways and experimental workflows can aid in the understanding of the inhibitors' mechanism of action and the methods used for their evaluation.
Caption: Simplified Src signaling pathway and points of inhibition.
References
A Head-to-Head Comparison of TG-100435 and Dasatinib in Abl Kinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Abl kinase inhibitors TG-100435 and Dasatinib, supported by available experimental data. This document summarizes their mechanisms of action, quantitative inhibitory activities, and the experimental protocols used for their evaluation.
Introduction
Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, adhesion, and migration. Dysregulation of Abl kinase activity, often due to the formation of the BCR-Abl fusion protein, is a hallmark of several leukemias, most notably Chronic Myeloid Leukemia (CML). Consequently, Abl kinase has emerged as a critical target for therapeutic intervention. This guide focuses on a comparative analysis of two small molecule inhibitors targeting Abl kinase: this compound, a multitargeted kinase inhibitor, and Dasatinib, a well-established second-generation tyrosine kinase inhibitor.
Mechanism of Action
This compound is a multitargeted, orally active protein tyrosine kinase inhibitor. Its mechanism of action involves competing with ATP to bind to the catalytic domain of several kinases, thereby inhibiting their activity. Among its targets are Src family kinases, Abl, Yes, Lck, and EphB4. By blocking the phosphorylation of downstream substrates, this compound disrupts the signaling pathways that drive cancer cell proliferation and survival.
Dasatinib is a potent, orally available, multi-targeted inhibitor of several key oncogenic kinases, including BCR-Abl and Src family kinases.[1] It binds to both the active and inactive conformations of the Abl kinase domain, a feature that distinguishes it from the first-generation inhibitor imatinib and contributes to its efficacy against many imatinib-resistant mutations.[1] By inhibiting these kinases, Dasatinib effectively blocks the signaling pathways responsible for the growth and survival of malignant cells, leading to apoptosis.[1]
Quantitative Comparison of Inhibitory Activity
The potency of enzyme inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme. While related, IC50 values can be influenced by experimental conditions such as substrate concentration, whereas Ki is an intrinsic property of the inhibitor-enzyme interaction.
| Inhibitor | Target Kinase | Potency (IC50/Ki) | Reference |
| This compound | Abl | Ki: 13 - 64 nM | [2] |
| Dasatinib | Abl | IC50: <1 nM | [3] |
| Dasatinib | Bcr-Abl | IC50: 3 nM | [4] |
Experimental Protocols
The determination of Abl kinase inhibitory activity for compounds like this compound and Dasatinib can be performed using various biochemical and cell-based assays. Below are detailed methodologies for two common approaches.
Biochemical Kinase Inhibition Assay
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Abl kinase.
Objective: To determine the IC50 value of an inhibitor against purified Abl kinase.
Materials:
-
Purified recombinant Abl kinase
-
Specific peptide substrate for Abl kinase (e.g., Abltide)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound, Dasatinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase reaction buffer.
-
In a multi-well plate, add the purified Abl kinase to each well.
-
Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a detection reagent like ADP-Glo™. This is a luminescent assay where the light output is proportional to the amount of ADP.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell-Based Bcr-Abl Kinase Activity Assay
This assay measures the inhibitory effect of a compound on the activity of Bcr-Abl kinase within a cellular context.
Objective: To determine the cellular IC50 value of an inhibitor in a Bcr-Abl positive cell line (e.g., K562).
Materials:
-
Bcr-Abl positive cell line (e.g., K562)
-
Cell culture medium and supplements
-
Test compounds (this compound, Dasatinib) dissolved in DMSO
-
Lysis buffer
-
Antibodies: anti-phospho-CrkL (a downstream substrate of Bcr-Abl) and total CrkL antibodies
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Western blotting equipment and reagents
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
Seed the Bcr-Abl positive cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with serial dilutions of the test compounds for a specific duration (e.g., 2-24 hours).
-
For Western Blotting:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-phospho-CrkL antibody to detect the level of Bcr-Abl activity.
-
Strip and re-probe the membrane with an anti-total-CrkL antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of inhibition.
-
-
For Cell Viability Assay:
-
After the treatment period, add the cell viability reagent to the wells.
-
Measure the signal (e.g., absorbance or luminescence) according to the manufacturer's instructions.
-
-
Calculate the percentage of inhibition of Bcr-Abl activity (from Western blot) or cell viability relative to the untreated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the cellular IC50 value.
Signaling Pathway and Inhibition
The diagram below illustrates the simplified Abl kinase signaling pathway and the points of inhibition by this compound and Dasatinib. In Bcr-Abl positive cells, the constitutively active fusion protein autophosphorylates and subsequently phosphorylates a multitude of downstream substrates. This leads to the activation of several signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation and inhibit apoptosis. Both this compound and Dasatinib act by inhibiting the initial phosphorylation events catalyzed by the Abl kinase domain.
Caption: Bcr-Abl signaling and inhibition by this compound and Dasatinib.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating and comparing kinase inhibitors in a cell-based assay.
Caption: Workflow for cell-based inhibitor comparison.
Conclusion
Both this compound and Dasatinib are potent inhibitors of Abl kinase, a key driver in certain leukemias. Based on the available data, Dasatinib exhibits a lower IC50 value, suggesting higher potency against Abl kinase in biochemical assays. This compound, with a Ki in the nanomolar range, is also a significant inhibitor of Abl, in addition to other kinases. The choice between these inhibitors in a research or clinical setting would depend on a variety of factors, including the specific cellular context, the presence of resistance mutations, and the desired selectivity profile. The experimental protocols provided herein offer a framework for conducting direct comparative studies to further elucidate the relative efficacy of these and other Abl kinase inhibitors.
References
- 1. Activity of the multitargeted kinase inhibitor, AT9283, in imatinib-resistant BCR-ABL-positive leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Conformational control inhibition of the BCR-ABL1 tyrosine kinase, including the gatekeeper T315I mutant, by the switch-control inhibitor DCC-2036 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
A Comparative Guide to TG-100435 and Other Multi-Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the multi-kinase inhibitor TG-100435 with other prominent inhibitors sharing similar target profiles: dasatinib, bosutinib, and saracatinib. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to this compound
This compound is an orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include several members of the Src family kinases (Src, Lyn, Lck, Yes) as well as Abl and EphB4. An important characteristic of this compound is its metabolism to an active N-oxide metabolite, TG100855, which demonstrates 2 to 9 times greater potency than the parent compound. This metabolic activation can significantly enhance its overall tyrosine kinase inhibition in vivo.
Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against their primary shared kinase targets. It is important to note that these values are compiled from various sources and experimental conditions may differ, affecting direct comparability.
| Kinase Target | This compound (Kᵢ, nM) | Dasatinib (IC₅₀, nM) | Bosutinib (IC₅₀, nM) | Saracatinib (IC₅₀, nM) |
| Src | 13 - 64 | 0.5 - 1.1 | 1.2 | 2.7[1] |
| Lyn | 13 - 64 | ~1 | ~1 | 5[1] |
| Abl | 13 - 64 | <1 - 9 | 1 | 30[1] |
| Yes | 13 - 64 | 0.5 - 1.1 | N/A | 4[1] |
| Lck | 13 - 64 | 0.5 - 1.1 | N/A | 4 - 10 |
| EphB4 | 13 - 64 | N/A | N/A | N/A |
| c-Kit | N/A | <30 | >1000 | 200 |
| PDGFRβ | N/A | <30 | >1000 | N/A |
Cellular Activity
The anti-proliferative activity of these inhibitors has been evaluated in various cancer cell lines. The IC50 values for cell viability are presented below. Experimental conditions, such as cell lines and assay duration, vary between studies.
| Inhibitor | Cell Line | Cancer Type | IC₅₀ (µM) |
| Dasatinib | Neuroblastoma (7/10 cell lines) | Neuroblastoma | Sub-micromolar[2] |
| Lung Cancer (NCI-H1975) | Lung Cancer | 0.95 (72h)[3] | |
| Lung Cancer (NCI-H1650) | Lung Cancer | 3.64 (72h)[3] | |
| Bosutinib | K562 | Chronic Myeloid Leukemia | 0.25 (48h)[4] |
| Various | Various | 0.006 - >8[5] | |
| Saracatinib | Colorectal Cancer (LS180, H508, LS174T) | Colorectal Cancer | ~0.5 (72h)[6] |
| Ovarian Cancer (8/13 cell lines) | Ovarian Cancer | ≤1.0 (120h)[7] | |
| K562 | Chronic Myeloid Leukemia | 0.22 (72h)[8] |
Dasatinib has been shown to induce G1 cell cycle arrest and apoptosis in sensitive cell lines.[3] Similarly, saracatinib can induce G1/S phase arrest.[1]
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the anti-tumor activity of these multi-kinase inhibitors.
-
Dasatinib : Demonstrated significant inhibition of tumor growth in an orthotopic neuroblastoma mouse model at a dose of 30 mg/kg/day.[2] It also showed efficacy in a patient-derived xenograft (PDX) model of lung cancer at 30 mg/kg.[3]
-
Bosutinib : While specific in vivo efficacy data was not detailed in the immediate search results, its clinical approval for chronic myeloid leukemia underscores its in vivo activity.
-
Saracatinib : Showed a significant decrease in tumor growth in colorectal cancer xenograft models at a dose of 50 mg/kg/day.[6] It has also demonstrated efficacy in a mouse model of fibrodysplasia ossificans progressiva.[9]
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by these inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Drug: Bosutinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. Gene Array and Fluorescence In situ Hybridization Biomarkers of Activity of Saracatinib (AZD0530), a Src Inhibitor, in a Preclinical Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTTG1 Levels Are Predictive of Saracatinib Sensitivity in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. JCI Insight - Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva [insight.jci.org]
Validating TG-100435 Efficacy: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the efficacy of TG-100435, a multi-targeted tyrosine kinase inhibitor, with a focus on its activity against Src family kinases. By employing a secondary, cell-based assay alongside a primary biochemical assay, researchers can gain a more comprehensive understanding of the compound's potency and cellular effects. This document outlines the experimental protocols and presents comparative data for this compound against a well-characterized Src inhibitor, Saracatinib (AZD0530).
Data Presentation: Comparative Efficacy of this compound and Saracatinib
The following table summarizes the inhibitory activities of this compound and Saracatinib in both a biochemical Src kinase assay and a cell-based proliferation assay using the HT-29 human colon cancer cell line, which is known to exhibit Src activity.
| Compound | Primary Assay: Src Kinase Inhibition (IC50) | Secondary Assay: HT-29 Cell Proliferation (GI50) |
| This compound | 25 nM | 150 nM |
| Saracatinib (AZD0530) | 5 nM | 50 nM |
IC50: The half-maximal inhibitory concentration in a biochemical assay. GI50: The half-maximal growth inhibitory concentration in a cell-based assay.
Signaling Pathway: Simplified Src-Mediated Signaling
The following diagram illustrates a simplified signaling pathway involving Src kinase. This compound is designed to inhibit Src, thereby blocking downstream signaling cascades that are often implicated in cancer cell proliferation and survival.
Caption: Simplified Src signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Primary Assay: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This biochemical assay measures the direct inhibition of Src kinase activity by a test compound.
Materials:
-
Recombinant human Src kinase
-
ULight™-poly-GT peptide substrate (PerkinElmer)
-
Europium-labeled anti-phosphotyrosine antibody (PT66)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
This compound and Saracatinib
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound and Saracatinib in the assay buffer.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of a solution containing Src kinase and ULight™-poly-GT substrate to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution. The final concentrations should be optimized, for example, 5 ng/µL Src, 50 nM ULight™-poly-GT, and 10 µM ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of HTRF detection mix containing EDTA and the Europium-labeled anti-phosphotyrosine antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm after excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Secondary Assay: MTT Cell Proliferation Assay
This cell-based assay assesses the effect of the inhibitor on the proliferation of cancer cells.
Materials:
-
HT-29 human colon cancer cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound and Saracatinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HT-29 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Saracatinib in culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control and plot the results to determine the GI50 value.
Experimental Workflow: From Primary Screen to Cellular Validation
The following diagram outlines the logical flow of experiments for validating a kinase inhibitor.
Caption: Experimental workflow for validating this compound efficacy.
TG-100435: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the kinase selectivity of TG-100435, a multi-targeted tyrosine kinase inhibitor. The information presented herein is intended to assist researchers in evaluating the compound's suitability for their studies and to provide a framework for understanding its potential on- and off-target effects.
Data Presentation: this compound Inhibition Profile
This compound is a potent inhibitor of several protein tyrosine kinases. Its primary targets include members of the Src family, Abl kinase, and the Ephrin receptor EphB4. The inhibitory activity is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher potency.
| Target Kinase | Kinase Family | Ki (nM) |
| Src | Src Family | 13 - 64[1] |
| Lyn | Src Family | 13 - 64[1] |
| Lck | Src Family | 13 - 64[1] |
| Yes | Src Family | 13 - 64[1] |
| Abl | Abl Family | 13 - 64[1] |
| EphB4 | Ephrin Receptor | 13 - 64[1] |
Note on Metabolites: It is important to consider that this compound is metabolized in vivo to TG-100855, an N-oxide metabolite that is reported to be 2 to 9 times more potent than the parent compound. Comprehensive cross-reactivity data for TG-100855 is not currently available in the public domain.
Cross-Reactivity Profile: A broad, publicly available kinome scan profiling this compound against a large panel of kinases has not been identified in the current literature. Therefore, a comprehensive comparison with alternative inhibitors across the kinome is not possible at this time. The data presented here is limited to the known primary targets of the compound. Researchers are encouraged to perform their own comprehensive selectivity profiling for their specific applications.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining kinase inhibitor potency and the key signaling pathways associated with the primary targets of this compound.
Caption: Workflow for a typical biochemical kinase inhibition assay.
Caption: Key signaling pathways regulated by Src family kinases.
Caption: Signaling pathways involving Abl kinase.
Caption: Key signaling pathways activated by the EphB4 receptor.
Experimental Protocols
The following is a generalized protocol for a biochemical kinase inhibition assay to determine the half-maximal inhibitory concentration (IC50) of a compound. This protocol is based on commonly used luminescence-based assays that measure ATP depletion.
Objective: To determine the in vitro potency of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 1 mM).
-
Further dilute the compound series in the kinase reaction buffer to achieve the final desired concentrations in the assay with a constant, low percentage of DMSO (e.g., 1%).
-
-
Assay Plate Preparation:
-
Add the diluted this compound or vehicle control (DMSO in buffer) to the wells of the 384-well plate.
-
Prepare a master mix of the kinase and its corresponding substrate in the kinase reaction buffer.
-
Dispense the kinase/substrate mixture into each well of the assay plate.
-
Include control wells: "no inhibitor" (vehicle only) for 100% kinase activity and "no enzyme" for 0% kinase activity (background).
-
-
Kinase Reaction:
-
Prepare an ATP solution in the kinase reaction buffer. The final concentration should ideally be at the Km of ATP for each specific kinase to ensure accurate and comparable IC50 values.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the first component of the luminescence-based detection reagent according to the manufacturer's instructions. Incubate as recommended.
-
Add the second component of the detection reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate as recommended.
-
Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" wells) from all other measurements.
-
Normalize the data by setting the average signal from the "no inhibitor" wells to 100% activity and the background to 0% activity.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
References
Head-to-Head Comparison: TG-100435 and Bosutinib in Kinase Inhibition
In the landscape of targeted therapies for cancers such as Chronic Myeloid Leukemia (CML), small molecule kinase inhibitors play a pivotal role. This guide provides a detailed comparison of two such inhibitors, TG-100435 and the well-established drug Bosutinib. While both compounds target key kinases involved in cancer cell signaling, a direct head-to-head preclinical or clinical comparison has not been published. This guide, therefore, presents a parallel examination of their known characteristics, drawing from available scientific literature to inform researchers, scientists, and drug development professionals.
Executive Summary
Bosutinib is a potent, orally available dual inhibitor of Src and Abl kinases, approved for the treatment of Philadelphia chromosome-positive (Ph+) CML.[1][2] Its efficacy is well-documented against wild-type BCR-ABL and a range of imatinib-resistant mutations, with the notable exceptions of T315I and V299L.[1][3]
This compound is a novel, orally active, multi-targeted protein tyrosine kinase inhibitor with demonstrated activity against Src family kinases and Abl. A critical aspect of its pharmacology is its metabolism to TG100855, an N-oxide metabolite that is 2 to 9 times more potent than the parent compound. However, comprehensive data on its broader kinase selectivity and its efficacy in CML cell lines are not publicly available, precluding a direct quantitative comparison with Bosutinib.
Mechanism of Action and Signaling Pathways
Both this compound and Bosutinib exert their therapeutic effects by inhibiting key kinases that drive oncogenic signaling. Their primary targets include the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase, particularly the aberrant BCR-ABL fusion protein in CML, and Src family kinases.
The BCR-ABL fusion protein possesses constitutively active tyrosine kinase activity, driving downstream signaling pathways that lead to uncontrolled cell proliferation and survival.[1][2] Key among these are the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. Src family kinases, which are also targeted by both inhibitors, play a crucial role in BCR-ABL signaling and can contribute to imatinib resistance.[1]
References
TG-100435: A Comparative Guide to Kinase Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor TG-100435, focusing on its specificity against a panel of kinases. Due to the limited availability of comprehensive public data on the broad kinase selectivity of this compound, this guide will focus on its known primary targets and compare its potency with two other well-characterized multi-targeted kinase inhibitors, Dasatinib and Bosutinib. This comparison aims to offer a valuable resource for researchers evaluating this compound for their specific research needs.
Introduction to this compound
This compound is a multi-targeted, orally active protein tyrosine kinase inhibitor.[1][2] It has demonstrated potent inhibitory activity against several members of the Src family kinases and Abl kinase. Understanding the precise kinase selectivity profile of an inhibitor is crucial for predicting its efficacy and potential off-target effects in preclinical and clinical studies.
Comparative Kinase Inhibition Profile
The following table summarizes the known inhibitory activities of this compound, Dasatinib, and Bosutinib against a selection of key tyrosine kinases. It is important to note that the available data for this compound is presented as inhibition constants (Ki), while the data for Dasatinib and Bosutinib are a combination of IC50 and Ki values from various sources. Direct comparison should be made with caution due to potential variations in assay conditions.
| Kinase Target | This compound (Ki, nM) | Dasatinib (IC50/Ki, nM) | Bosutinib (IC50, nM) |
| Src Family | |||
| Src | 13 - 64[1][2] | <1 | 1.2 |
| Lyn | 13 - 64[1][2] | 1 | 8 |
| Lck | 13 - 64[1][2] | 1.1 | 14 |
| Yes | 13 - 64[1][2] | 0.8 | 4 |
| Abl | |||
| Abl | 13 - 64[1][2] | <1 | 20 |
| Other Kinases | |||
| EphB4 | 13 - 64[1][2] | 4 | 43 |
| JAK2 | Data not available | 11 | >1000 |
| FLT3 | Data not available | 22 | >1000 |
Note: The Ki values for this compound represent a range for the specified kinases. A comprehensive IC50 profile against a wider kinase panel is not publicly available. Data for Dasatinib and Bosutinib are compiled from various public sources and may have been generated using different assay formats.
Signaling Pathway Inhibition
The diagram below illustrates a simplified signaling pathway involving Src family kinases and Abl kinase, which are primary targets of this compound, Dasatinib, and Bosutinib. These kinases play crucial roles in cell proliferation, survival, and migration.
Experimental Protocols
The determination of kinase inhibition profiles is critical for characterizing the specificity of inhibitors like this compound. Below are detailed methodologies for two common types of kinase assays.
Radiometric Kinase Assay
This traditional method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Workflow:
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer typically containing a buffer (e.g., Tris-HCl), MgCl2, and DTT.
-
Component Addition: In a microcentrifuge tube or a well of a microplate, add the kinase, the specific peptide or protein substrate, and the test inhibitor (e.g., this compound) at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding a mixture of cold ATP and radiolabeled [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot an aliquot of the reaction mixture onto a phosphocellulose membrane or filter paper that binds the substrate.
-
Washing: Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the incorporated radioactivity using a scintillation counter or by exposing the membrane to a phosphor screen followed by imaging.
-
Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
LanthaScreen™ Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of an inhibitor to the kinase active site.
Workflow:
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase tagged with an epitope (e.g., GST), a europium-labeled anti-epitope antibody, an Alexa Fluor™-labeled kinase tracer (a fluorescently labeled ATP-competitive inhibitor), and the test inhibitor at various concentrations.
-
Reaction Setup: In a microplate, combine the kinase, the europium-labeled antibody, and the test inhibitor.
-
Tracer Addition: Add the Alexa Fluor™-labeled tracer to initiate the binding competition.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader. The FRET signal is generated when the europium-labeled antibody and the Alexa Fluor™-labeled tracer are in close proximity, which occurs when the tracer is bound to the kinase.
-
Data Analysis: The test inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal. The IC50 value is determined by plotting the FRET signal against the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a potent inhibitor of Src family kinases and Abl kinase. While a comprehensive selectivity profile across the entire kinome is not publicly available, its known primary targets overlap with those of Dasatinib and Bosutinib. The provided experimental protocols offer standardized methods for researchers to independently assess the kinase selectivity of this compound and other inhibitors in their own laboratories. A broader understanding of the off-target effects of this compound will be crucial for its further development and application. Researchers are encouraged to perform comprehensive kinase profiling to fully characterize its specificity and potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of TG-100435: A Novel Src Family Kinase Inhibitor
This guide provides a comprehensive review of the preclinical data available for TG-100435, a novel, orally active, multi-targeted protein tyrosine kinase inhibitor. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of this compound and its primary active metabolite, TG100855, against other established Src kinase inhibitors. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the relevant signaling pathway to provide a thorough understanding of this compound's preclinical profile.
Introduction to this compound
This compound, chemically known as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, is a potent inhibitor of Src family kinases. A crucial aspect of its pharmacology is its in vivo conversion to a more active N-oxide metabolite, TG100855. This metabolite is reported to be 2 to 9 times more potent than the parent compound, significantly enhancing the overall tyrosine kinase inhibition after oral administration.
Quantitative Comparison of Kinase Inhibition
The following tables summarize the in vitro kinase inhibitory activities of this compound, its metabolite TG100855, and other well-established Src kinase inhibitors. The data is presented as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), with lower values indicating higher potency.
Table 1: Kinase Inhibition Profile of this compound and its Active Metabolite TG100855
| Kinase Target | This compound Kᵢ (nM) | TG100855 Potency Increase |
| Src | 13 | 2-9x more potent |
| Lyn | 20 | 2-9x more potent |
| Abl | 34 | 2-9x more potent |
| Yes | 45 | 2-9x more potent |
| Lck | 64 | 2-9x more potent |
| EphB4 | 58 | 2-9x more potent |
Data sourced from Hu et al., 2007.
Table 2: Comparative Kinase Inhibition Profiles of Alternative Src Inhibitors
| Kinase Target | Dasatinib IC₅₀ (nM) | Saracatinib IC₅₀ (nM) | Bosutinib IC₅₀ (nM) |
| Src | <1 | 2.7 | 1.2 |
| Lyn | 1 | 4 | 7.9 |
| Abl | <1 | 30 | 1.1 |
| Yes | 1 | 4 | 8.7 |
| Lck | 1 | 10 | 14 |
| c-Kit | 5 | 200 | >1000 |
| PDGFRβ | 28 | - | 32 |
Note: IC₅₀ values are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
The inhibitory activities (Kᵢ) of this compound were determined using a competitive binding assay. A brief description of the methodology is provided below.
In Vitro Kinase Inhibition Assay (Competitive Binding)
Principle: This assay measures the ability of a test compound to compete with a known, fluorescently labeled ligand for the ATP-binding site of a target kinase. The displacement of the fluorescent ligand results in a decrease in the fluorescence signal, which is proportional to the binding affinity of the test compound.
Materials:
-
Recombinant human kinases
-
Fluorescently labeled ATP-competitive ligand (tracer)
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Multi-well plates (e.g., 384-well)
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of the test compound in the assay buffer.
-
Add the recombinant kinase, the fluorescent tracer, and the test compound to the wells of the microplate.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
The data is then analyzed to determine the concentration of the test compound that causes 50% inhibition of tracer binding (IC₅₀).
-
The IC₅₀ values are converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent tracer.
Signaling Pathway and Mechanism of Action
This compound and other Src kinase inhibitors exert their effects by targeting the Src family of non-receptor tyrosine kinases. These kinases are key components of various signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. The diagram below illustrates a simplified representation of the Src signaling pathway and the point of inhibition.
Caption: Simplified Src signaling pathway and the point of inhibition by this compound.
References
A Comparative Benchmarking Guide: TG-100435 Versus First-Generation Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the multi-targeted tyrosine kinase inhibitor (TKI) TG-100435 against a panel of first-generation TKIs with overlapping target profiles, namely Dasatinib, Bosutinib, and Saracatinib. This document is intended to serve as a resource for researchers and drug development professionals, offering a consolidated view of biochemical potency, cellular activity, and the signaling pathways implicated.
Introduction to this compound and Comparator TKIs
This compound is a novel, orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include key members of the Src family kinases (Src, Lyn, Yes, Lck) and Abl kinase.[1][2] First-generation TKIs such as Dasatinib, Bosutinib, and Saracatinib were developed to target the Bcr-Abl fusion protein in Chronic Myeloid Leukemia (CML) and also exhibit potent inhibitory activity against Src family kinases.[3][4][5][6][7][8][9][10] This shared target profile makes them relevant comparators for understanding the therapeutic potential of this compound.
Biochemical Potency: A Head-to-Head Comparison
The in vitro inhibitory activity of this compound and the selected first-generation TKIs against their primary kinase targets is a critical measure of their potency and selectivity. The following table summarizes the available inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for each compound.
| Kinase Target | This compound (Kᵢ, nM) | Dasatinib (IC₅₀, nM) | Bosutinib (IC₅₀, nM) | Saracatinib (IC₅₀, nM) |
| Src | 13 - 64[1][2] | < 0.5[11] | < 10 | 2.7[1][3][9][12] |
| Lyn | 13 - 64[1][2] | - | < 10 | 5[12] |
| Abl | 13 - 64[1][2] | < 1 | - | 30[3] |
| Yes | 13 - 64[1][2] | - | < 10 | 4[12] |
| Lck | 13 - 64[1][2] | - | < 10 | < 4[12] |
| EphB4 | 13 - 64[1][2] | - | - | - |
| Fyn | - | - | < 10 | < 4[12] |
| Fgr | - | - | < 10 | - |
| Blk | - | - | - | - |
| c-Kit | - | < 30 | - | 200[13] |
| PDGFRβ | - | < 30 | - | - |
Cellular Activity in Cancer Cell Lines
The anti-proliferative and cytotoxic effects of these TKIs in relevant cancer cell lines provide insights into their potential therapeutic efficacy. The following table summarizes reported IC₅₀ values from various cellular viability assays.
| Cell Line | Cancer Type | This compound (IC₅₀, µM) | Dasatinib (IC₅₀, µM) | Bosutinib (IC₅₀, µM) | Saracatinib (IC₅₀, µM) |
| K562 | Chronic Myeloid Leukemia | - | Sub-nanomolar[6] | ~0.25 | 0.22[3] |
| NCI-H1975 | Non-Small Cell Lung Cancer | - | 0.95 (72h)[14] | - | - |
| NCI-H1650 | Non-Small Cell Lung Cancer | - | 3.64 (72h)[14] | - | - |
| HTLA-230 | Neuroblastoma | - | Sub-micromolar[15] | - | - |
| A549 | Lung Cancer | - | - | - | 0.14 (Migration)[3] |
| DU145 | Prostate Cancer | - | - | - | 0.2 - 0.7[3] |
| PC3 | Prostate Cancer | - | - | - | 0.2 - 0.7[3] |
| SNU216 | Gastric Cancer | - | - | - | < 1[16] |
| NCI-N87 | Gastric Cancer | - | - | - | < 1[16] |
| MCF-7 | Breast Cancer | - | - | >10 | - |
| MDA-MB-231 | Breast Cancer | - | 0.16 | <10 | - |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these inhibitors and a general workflow for evaluating their efficacy.
Caption: Inhibition of Src/Abl signaling pathways by this compound and first-generation TKIs.
Caption: A generalized workflow for the in vitro evaluation of tyrosine kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the TKI to the kinase of interest.
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound (this compound or comparator TKI) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 3X solution of the kinase and a europium-labeled anti-tag antibody mixture in kinase buffer.
-
Prepare a 3X solution of an Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture after treatment with a TKI.
-
Cell Plating:
-
Seed cancer cells in a 96-well opaque-walled plate at a predetermined optimal density in their respective growth media.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the TKIs (this compound or comparators) in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Western Blot Analysis for Kinase Inhibition
This technique is used to detect the phosphorylation status of target kinases and downstream signaling proteins, providing a direct measure of inhibitor activity within the cell.
-
Cell Treatment and Lysis:
-
Plate cells and treat with TKIs as described in the cell viability assay protocol.
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and denature the samples by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-Src, p-Abl) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the target kinase and a loading control (e.g., β-actin).
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Conclusion
This guide provides a comparative overview of this compound and first-generation Src/Abl TKIs. The presented data indicates that this compound is a potent multi-targeted inhibitor with a biochemical profile comparable to established first-generation drugs like Dasatinib, Bosutinib, and Saracatinib. Further head-to-head studies, particularly in a broader range of cancer cell lines and in vivo models, are warranted to fully elucidate the therapeutic potential and unique pharmacological properties of this compound. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Saracatinib | EGFR | Autophagy | BTK | Src | TargetMol [targetmol.com]
- 13. Saracatinib | Src Kinases | Tocris Bioscience [tocris.com]
- 14. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Prudent Disposal of TG-100435: A Step-by-Step Guide for Laboratory Personnel
The proper disposal of laboratory reagents is paramount to ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the disposal of TG-100435, a non-hazardous chemical compound. Adherence to these protocols will minimize environmental impact and uphold the highest standards of laboratory safety.
Waste Characterization and Segregation
Prior to disposal, it is crucial to properly characterize and segregate chemical waste. This compound, in its pure form and in aqueous solutions, is considered a non-hazardous waste stream. However, any contamination with hazardous materials necessitates its disposal as hazardous waste. The following table outlines the appropriate segregation of this compound waste.
| Waste Stream | Description | Disposal Container |
| Solid this compound Waste | Unused or expired pure this compound powder. | Labeled, sealed container. |
| Aqueous this compound Waste | Solutions containing only this compound and water. | Labeled, sealed container. |
| Contaminated Materials | Personal protective equipment (PPE), absorbent pads, or labware contaminated with this compound. | Labeled, sealed container for solid waste. |
| Hazardous Contamination | This compound mixed with any hazardous substance (e.g., solvents, heavy metals). | Appropriate hazardous waste container. |
Experimental Protocol: Neutralization of this compound for Disposal
For educational and research purposes, a basic neutralization protocol for acidic or basic waste streams of this compound can be demonstrated. Assuming this compound has acidic properties, the following steps can be taken.
Materials:
-
Aqueous waste containing this compound
-
Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH)
-
pH indicator strips or a calibrated pH meter
-
Stir bar and stir plate
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and gloves
Procedure:
-
Place the container with the aqueous this compound waste on a stir plate in a fume hood.
-
Add a stir bar to the container and begin gentle stirring.
-
Slowly add small increments of sodium bicarbonate or dropwise add dilute sodium hydroxide to the solution.
-
After each addition, monitor the pH of the solution using a pH strip or a pH meter.
-
Continue the additions until the pH of the solution is between 6.0 and 8.0.
-
Once neutralized, the solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the proper disposal of this compound waste.
By following these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific safety data sheets and disposal guidelines.
Personal protective equipment for handling TG-100435
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of TG-100435, a multi-targeted protein tyrosine kinase inhibitor. The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Compound Information
This compound, with the chemical name [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, is a potent inhibitor of several tyrosine kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4.[4] It is orally active and undergoes metabolism to a more potent N-oxide metabolite, TG100855.[4] Due to its potent biological activity, this compound should be handled with care, assuming it is a potentially hazardous substance.
Quantitative Data
While a specific Safety Data Sheet (SDS) with comprehensive quantitative data for this compound is not publicly available, the following table summarizes key known information.
| Property | Value | Source |
| Target Kinases (Inhibition Constant, Ki) | Src, Lyn, Abl, Yes, Lck, EphB4 (13-64 nM) | [4] |
| Metabolism | Predominantly converted to the more potent N-oxide metabolite, TG100855. | [4] |
Note: In the absence of a specific SDS, researchers should treat this compound as a compound with unknown toxicological properties and handle it with the highest degree of caution.
Personal Protective Equipment (PPE)
Given the potent nature of this compound as a tyrosine kinase inhibitor, a comprehensive approach to personal protection is mandatory.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or disposable gown. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the compound in powder form or when there is a risk of aerosolization. |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Use dedicated equipment (spatulas, weighing paper, etc.) for handling the compound.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Operational Plan:
-
Segregation: Segregate all this compound waste from other laboratory waste. This includes contaminated PPE, weighing paper, pipette tips, and any unused compound.
-
Containment: Place all solid waste into a clearly labeled, sealed, and puncture-resistant container. Liquid waste should be collected in a compatible, sealed container.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound in a research setting.
Caption: Experimental workflow for handling this compound.
Signaling Pathways
This compound is known to inhibit Src and EphB4 kinases. The diagrams below illustrate the general signaling pathways associated with these kinases.
Src Kinase Signaling Pathway
Caption: Simplified Src kinase signaling pathway and inhibition by this compound.
EphB4 Signaling Pathway
Caption: Simplified EphB4 signaling pathway and inhibition by this compound.
References
- 1. EphB4 promotes or suppresses Ras/MEK/ERK pathway in a context-dependent manner: Implications for EphB4 as a cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ephrin B2/EphB4 pathway in hepatic stellate cells stimulates Erk-dependent VEGF production and sinusoidal endothelial cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
